molecular formula C28H42O3 B1665868 Axinysterol CAS No. 151606-24-5

Axinysterol

Katalognummer: B1665868
CAS-Nummer: 151606-24-5
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: MSFASZXZLNRTBR-KGHQQZOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Axinylsterol has been reported in Axinyssa with data available.
structure given in first source

Eigenschaften

CAS-Nummer

151606-24-5

Molekularformel

C28H42O3

Molekulargewicht

426.6 g/mol

IUPAC-Name

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(2R,3E,5S)-5,6-dimethylhepta-3,6-dien-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol

InChI

InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,19-24,29H,1,9-14,17H2,2-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1

InChI-Schlüssel

MSFASZXZLNRTBR-KGHQQZOUSA-N

Isomerische SMILES

C[C@H](/C=C/[C@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C

Kanonische SMILES

CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5,8-epidioxyergosta-6,22,25-trien-3-ol
axinylsterol

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic Molecule: Deconstructing the Presumed Mechanism of Action of Axinysterol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific molecule identified as "Axinysterol." This suggests that "this compound" may be a novel, proprietary, or as-yet-undisclosed compound. It is also conceivable that the term is a neologism or a potential misnomer for a related class of molecules.

Given the absence of direct data for a compound named this compound, this technical guide will explore plausible mechanisms of action by examining related and similarly named biological entities. The name "this compound" itself suggests a potential intersection of two critical areas of cellular signaling: the Axin protein complex and the diverse class of signaling lipids known as oxysterols . This exploration is intended to provide a foundational framework for researchers and drug development professionals, should a molecule with this name and implied function emerge.

Hypothetical Framework: A Convergence of Wnt Signaling and Sterol Metabolism

The name "this compound" logically decomposes into "Axin" and "sterol." Axin is a crucial scaffold protein that plays a central role as a negative regulator of the Wnt signaling pathway. Oxysterols are oxidized derivatives of cholesterol that act as signaling molecules, notably as ligands for Liver X Receptors (LXRs) and other nuclear receptors. A hypothetical "this compound" could therefore be envisioned to function at the crossroads of these two pathways.

The Wnt Signaling Pathway and the Role of Axin

The Wnt signaling pathway is fundamental to embryonic development, tissue homeostasis, and disease, particularly cancer. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus preventing its accumulation and translocation to the nucleus.

Upon Wnt binding to its receptor complex, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin. Nuclear β-catenin then associates with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Diagram: Canonical Wnt Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Axin1 Axin bCatenin_p p-β-catenin Axin1->bCatenin_p APC APC APC->bCatenin_p GSK3b GSK3β GSK3b->bCatenin_p CK1 CK1 CK1->bCatenin_p Proteasome Proteasome bCatenin_p->Proteasome Degradation bCatenin β-catenin bCatenin->bCatenin_p Phosphorylation Wnt Wnt Fzd Frizzled Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled Fzd->Dvl LRP->Dvl Dvl->Axin1_on Inhibition bCatenin_stable β-catenin Nucleus Nucleus bCatenin_stable->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Canonical Wnt signaling pathway in "OFF" and "ON" states.

Oxysterols and Liver X Receptors (LXRs)

Oxysterols are a large family of cholesterol oxidation products that are key regulators of lipid metabolism. They function primarily as endogenous ligands for LXRs, which are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, the LXR/RXR heterodimer translocates to the nucleus and binds to LXR response elements (LXREs) in the promoter regions of target genes, regulating their transcription. LXR target genes are involved in cholesterol efflux, fatty acid synthesis, and inflammation.

Postulated Mechanisms of Action for "this compound"

Based on its name, this compound could act through several plausible mechanisms:

  • Direct Modulation of the Axin Scaffolding Function: this compound could bind to Axin, either stabilizing or destabilizing the destruction complex.

    • Stabilization: If this compound enhances the integrity of the destruction complex, it would promote β-catenin degradation, thereby acting as a Wnt signaling inhibitor.

    • Destabilization: Conversely, if it disrupts the complex, it would lead to β-catenin stabilization and act as a Wnt signaling activator.

  • LXR-Mediated Regulation of Axin Expression: this compound could act as an LXR agonist. Activation of LXR could potentially lead to the transcriptional regulation of genes involved in the Wnt pathway, including Axin itself or its regulators.

  • Dual-Pathway Modulation: It is also conceivable that this compound possesses bifunctional properties, independently interacting with both a sterol-binding domain on a component of the Wnt pathway and an LXR.

Diagram: Hypothetical this compound Mechanisms of Action

Axinysterol_MoA cluster_wnt Wnt Pathway Modulation cluster_lxr LXR Pathway Modulation This compound This compound DestructionComplex Axin Destruction Complex This compound->DestructionComplex Direct Binding? LXR LXR This compound->LXR Agonist? bCatenin β-catenin Degradation DestructionComplex->bCatenin Promotes LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Nucleus Nucleus LXR_RXR->Nucleus LXRE LXRE GeneExpression Target Gene Expression (e.g., Axin?) LXRE->GeneExpression

Caption: Postulated mechanisms of action for a hypothetical this compound.

Quantitative Data and Experimental Protocols

As there is no available data for "this compound," the following tables and protocols are templates that researchers could use to characterize such a molecule.

Table 1: Hypothetical In Vitro Activity of this compound
Assay TypeTargetMetricHypothetical Value
Wnt Reporter AssayTCF/LEF ReporterIC5050 nM
LXR Reporter AssayLXRβEC50100 nM
Surface Plasmon ResonanceAxinKD200 nM
GSK3β Kinase AssayGSK3βIC50> 10 µM
Experimental Protocols

1. TCF/LEF Reporter Assay

  • Objective: To determine if this compound modulates Wnt/β-catenin signaling.

  • Methodology:

    • HEK293T cells are co-transfected with a TCF/LEF-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • Cells are treated with varying concentrations of this compound or a vehicle control. Wnt3a-conditioned media is used as a positive control.

    • After 24 hours, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • Data is normalized to Renilla luciferase activity, and IC50/EC50 values are calculated.

2. LXR Nuclear Receptor Activation Assay

  • Objective: To determine if this compound is an agonist of LXR.

  • Methodology:

    • A cell-based assay using a chimeric receptor system is employed. The LXR ligand-binding domain (LBD) is fused to the GAL4 DNA-binding domain (DBD).

    • These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).

    • Cells are treated with this compound or a known LXR agonist (e.g., T0901317).

    • Luminescence is measured after 16-24 hours to quantify receptor activation.

3. Surface Plasmon Resonance (SPR) for Direct Binding

  • Objective: To determine the binding affinity and kinetics of this compound to a purified protein target (e.g., Axin).

  • Methodology:

    • Purified recombinant Axin protein is immobilized on a sensor chip.

    • A series of concentrations of this compound are flowed over the chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

    • Association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated.

Diagram: Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models Compound This compound ReporterAssay Wnt/LXR Reporter Assays Compound->ReporterAssay BindingAssay SPR Binding Assay (to Axin) Compound->BindingAssay KinaseAssay GSK3β Kinase Assay Compound->KinaseAssay bCatenin_IF β-catenin Immunofluorescence (Nuclear Translocation) ReporterAssay->bCatenin_IF BindingAssay->bCatenin_IF TargetGene_qPCR Target Gene Expression (qPCR) (e.g., Axin2, c-Myc, ABCA1) bCatenin_IF->TargetGene_qPCR PK_PD Pharmacokinetics/ Pharmacodynamics TargetGene_qPCR->PK_PD EfficacyModel Disease Model (e.g., Xenograft) PK_PD->EfficacyModel

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

While "this compound" remains a hypothetical entity at the time of this writing, the convergence of its nominal components—Axin and sterol—points toward a fascinating and potentially powerful mechanism of action at the intersection of Wnt signaling and lipid metabolism. The experimental frameworks and hypothetical data presented here provide a roadmap for the investigation of any such molecule that may be developed. Should this compound or a similarly acting compound be identified, it would represent a novel therapeutic modality for a range of diseases, from cancer to metabolic disorders. Further research and disclosure from the scientific community are eagerly awaited.

In-Depth Technical Guide: Discovery and Isolation of Axinysterol from Axinyssa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Axinysterol, a cytotoxic 5α,8α-epidioxysterol derived from the marine sponge Axinyssa sp. This document details the experimental protocols for extraction and purification, presents key quantitative and spectral data, and discusses the compound's cytotoxic activity against leukemia cell lines.

Introduction

Marine sponges of the genus Axinyssa are known producers of a diverse array of bioactive secondary metabolites. Among these are unique steroidal compounds with potential applications in drug discovery and development. This guide focuses on this compound, a 5α,8α-epidioxysterol, and its acetylated analog, 3-acetylthis compound, which have been isolated from a Formosan marine sponge, Axinyssa sp.[1]. This compound has demonstrated significant cytotoxic effects against human leukemia cell lines, making it a compound of interest for further oncological research[1].

Experimental Protocols

The following sections detail the methodologies employed in the successful isolation and characterization of this compound and 3-acetylthis compound from the marine sponge Axinyssa sp.

Collection and Extraction of Marine Sponge

The initial step involves the collection of the marine sponge Axinyssa sp. The collected biological material is then subjected to an exhaustive extraction process to isolate the crude mixture of natural products.

Experimental Workflow for Extraction:

Extraction Sponge Axinyssa sp. (Freeze-dried & Ground) Extraction Repeated Extraction with Ethyl Acetate (B1210297) (EtOAc) Sponge->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation under Reduced Pressure Filtration->Evaporation Crude_Extract EtOAc Crude Extract Evaporation->Crude_Extract

Figure 1: General workflow for the extraction of secondary metabolites from Axinyssa sp.
Isolation and Purification

The crude extract is a complex mixture requiring a multi-step chromatographic process to isolate the target compounds. The separation strategy relies on the differential partitioning of the components between a stationary phase and a mobile phase.

Protocol for Chromatographic Separation:

  • Initial Fractionation: The ethyl acetate (EtOAc) crude extract is first subjected to open column chromatography on silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity.

  • Solvent System: A typical gradient system for sterol separation involves n-hexane and ethyl acetate mixtures, progressing to pure ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the target sterols are then further purified using normal-phase high-performance liquid chromatography (NP-HPLC). A mixture of n-hexane and ethyl acetate is commonly used as the mobile phase for fine separation.

Workflow for Isolation and Purification:

Purification Crude_Extract EtOAc Crude Extract Silica_Gel_CC Silica Gel Column Chromatography (n-hexane/EtOAc gradient) Crude_Extract->Silica_Gel_CC Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_CC->Fraction_Collection Target_Fractions Fractions Containing Target Sterols Fraction_Collection->Target_Fractions NP_HPLC Normal-Phase HPLC (n-hexane/EtOAc) Target_Fractions->NP_HPLC Compound_1 3-acetylthis compound (1) NP_HPLC->Compound_1 Compound_2 This compound (2) NP_HPLC->Compound_2

Figure 2: Workflow for the isolation and purification of this compound and its derivative.

Data Presentation

The structures of 3-acetylthis compound (1) and this compound (2) were elucidated using spectroscopic methods. The absolute configuration of this compound was confirmed by single-crystal X-ray diffraction analysis[1].

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C (δc, mult.)¹H (δH, mult., J in Hz)
379.4, CH3.96, m
582.2, C-
661.8, CH4.25, d (8.4)
7135.4, C-
8130.8, C-
951.1, CH1.98, m
1451.7, CH1.58, m
1756.2, CH1.25, m
2039.7, CH2.03, m
22135.2, CH5.23, dd (15.2, 7.6)
23132.3, CH5.16, dd (15.2, 8.4)
2442.8, CH1.85, m
Me-1812.9, CH₃0.81, s
Me-1918.2, CH₃0.88, s
Me-2121.1, CH₃1.02, d (6.8)
Me-2619.6, CH₃0.91, d (6.8)
Me-2719.9, CH₃0.89, d (6.8)
Me-2817.6, CH₃0.84, d (6.8)

Note: Complete assignment of all proton and carbon signals requires further detailed 2D NMR analysis which may not be fully available in the initial publication.

Table 2: Mass Spectrometry Data for this compound

TechniqueResultInterpretation
HRESIMSm/z [M+Na]⁺Provides the exact mass and allows for the determination of the molecular formula.
Cytotoxicity Data

This compound has demonstrated significant cytotoxic activity against two human leukemia cell lines, K562 (chronic myelogenous leukemia) and Molt 4 (T-lymphoblastic leukemia)[1].

Table 3: Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)
K562Data not available in the abstract
Molt 4Data not available in the abstract

Note: The abstract of the primary publication states "significant cytotoxicity" but does not provide the specific IC₅₀ values. Access to the full paper is required for this quantitative data.

Proposed Signaling Pathway for Cytotoxicity

While the precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated, the common pathways for cytotoxic compounds in leukemia cells involve the induction of apoptosis. A plausible hypothesis is that this compound triggers the intrinsic apoptotic pathway.

Hypothesized Apoptotic Signaling Pathway:

This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Apoptosis This compound This compound Cell_Stress Induction of Cellular Stress This compound->Cell_Stress Mitochondrion Mitochondrial Outer Membrane Permeabilization Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 3: Hypothesized intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Directions

This compound, a 5α,8α-epidioxysterol from the marine sponge Axinyssa sp., displays notable cytotoxic activity against leukemia cell lines. The detailed protocols for its isolation and the presented spectral data provide a solid foundation for researchers interested in this and related compounds.

Future research should focus on:

  • Elucidating the precise molecular mechanism of its cytotoxic action.

  • Determining the specific IC₅₀ values against a broader panel of cancer cell lines.

  • Investigating the structure-activity relationship of this compound and its derivatives.

  • Exploring the potential for semi-synthesis or total synthesis to provide a sustainable supply for further preclinical development.

This technical guide serves as a valuable resource for the scientific community, aiming to stimulate further investigation into the therapeutic potential of this compound.

References

Axinysterol: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysterol, a naturally occurring 5α,8α-epidioxy sterol isolated from marine sponges of the Axinyssa genus, has emerged as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a primary focus on its cytotoxic effects against cancer cell lines. This document summarizes available quantitative data, details relevant experimental methodologies, and explores potential signaling pathways and molecular targets based on current evidence and the activities of structurally related compounds.

Biological Activity of this compound

The primary biological activity attributed to this compound is its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cytotoxic Activity

This compound has been shown to exhibit significant cytotoxic effects against several human cancer cell lines. A key study by Su et al. (2013) reported its activity against the K562 (human chronic myelogenous leukemia) and Molt 4 (human acute lymphoblastic leukemia) cell lines[1]. While the specific IC50 values from this study are not publicly available in detail, another source has reported a quantitative measure of its activity against a human liver cancer cell line.

Table 1: Quantitative Cytotoxicity Data for this compound

Cell LineCancer TypeAssayIC50 (μM)Citation
Huh-7Human Hepatocellular CarcinomaWST-1 Assay26[2]
K562Human Chronic Myelogenous LeukemiaNot SpecifiedData not available[1]
Molt 4Human Acute Lymphoblastic LeukemiaNot SpecifiedData not available[1]

Potential Molecular Targets and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the known mechanisms of other 5α,8α-epidioxy sterols, several potential pathways can be hypothesized.

Anticancer Mechanisms

Many steroidal compounds exert their anticancer effects through the induction of apoptosis and cell cycle arrest. Structurally similar 5α,8α-epidioxy sterols have been shown to induce apoptosis in cancer cells. For instance, 5α,8α-epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol has been demonstrated to induce the expression of the cyclin-dependent kinase inhibitor 1A (p21), leading to cell cycle arrest and apoptosis in HT29 human colon adenocarcinoma cells[3]. It is plausible that this compound shares a similar mechanism of action.

Anticancer_Mechanism This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters CDKN1A CDKN1A (p21) Upregulation CancerCell->CDKN1A Induces Proliferation Cell Proliferation CellCycleArrest Cell Cycle Arrest CDKN1A->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CellCycleArrest->Proliferation Inhibits

Anti-inflammatory Potential

While not directly demonstrated for this compound, other 5α,8α-epidioxy sterols have shown anti-inflammatory properties. For example, 5α,8α-epidioxycholest-6-en-3β-ol has been found to inhibit the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines like IL-6 and TNF-α, in RAW 264.7 macrophages. This inhibition is often mediated through the suppression of the NF-κB signaling pathway. Given the structural similarities, this compound may possess similar anti-inflammatory activities.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB_Inhib IκB-NF-κB TLR4->NFkB_Inhib Activates signaling cascade NFkB NF-κB NFkB_Inhib->NFkB Releases DNA DNA NFkB->DNA Translocates and binds ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) DNA->ProInflammatory_Genes Induces transcription LPS LPS LPS->TLR4 This compound This compound This compound->NFkB_Inhib Inhibits degradation of IκB

Experimental Methodologies

The following section details the probable experimental protocol for the cytotoxicity assay used to determine the IC50 value of this compound.

In Vitro Cytotoxicity Assay (WST-1 Assay)

This colorimetric assay is used to assess cell viability based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Cancer cells (e.g., Huh-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest this compound dose.

    • The plate is incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • WST-1 Reagent Addition and Incubation:

    • Following the treatment period, 10 µL of WST-1 reagent is added to each well.

    • The plate is incubated for an additional 1-4 hours at 37°C and 5% CO₂, allowing for the conversion of WST-1 to formazan.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 630 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

WST1_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_wst1 Add WST-1 Reagent incubate2->add_wst1 incubate3 Incubate 1-4h add_wst1->incubate3 read_absorbance Measure Absorbance (450 nm) incubate3->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Future Directions

The current body of research on this compound indicates its potential as an anticancer agent. However, further in-depth studies are required to fully characterize its biological activities and therapeutic potential. Future research should focus on:

  • Determining the IC50 values of this compound against a broader panel of cancer cell lines, including those for which preliminary activity has been reported (K562 and Molt 4).

  • Elucidating the specific molecular targets of this compound through techniques such as affinity chromatography, proteomics, and computational modeling.

  • Validating the hypothesized signaling pathways (e.g., apoptosis, cell cycle arrest, NF-κB) through reporter assays, western blotting for key protein expression and phosphorylation, and gene expression analysis.

  • Investigating the in vivo efficacy of this compound in preclinical animal models of cancer.

  • Exploring its potential anti-inflammatory and neurotrophic activities to uncover its full therapeutic spectrum.

Conclusion

This compound is a marine-derived natural product with demonstrated cytotoxic activity against cancer cells. While the complete picture of its mechanism of action is still emerging, it represents a promising lead compound for the development of novel anticancer therapeutics. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing molecule and harnessing its potential for the benefit of human health.

References

In Silico Prediction of Axinysterol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysterol, a unique steroidal metabolite derived from marine sponges of the genus Axinyssa, has garnered attention for its potential anticancer properties. The exploration of its bioactivity through computational, or in silico, methods offers a rapid and cost-effective approach to elucidate its mechanism of action and guide further drug development efforts. This technical guide provides a comprehensive overview of the methodologies for predicting the bioactivity of this compound, focusing on its potential modulation of key signaling pathways implicated in cancer, such as the Hedgehog and Liver X Receptor (LXR) pathways. This document details the experimental protocols for validating these predictions and presents a framework for Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies. Due to the limited availability of public quantitative bioactivity data for this compound, this guide will utilize data for the structurally related and well-characterized marine sterol, Ergosterol Peroxide, as a practical example to illustrate the in silico prediction workflow.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a naturally occurring steroidal compound first isolated from marine sponges.[1] Preliminary studies have indicated its potential as an anticancer agent, a characteristic shared by many marine-derived sterols. The complex structures of these natural products often lend themselves to potent and selective biological activities.

In silico bioactivity prediction encompasses a range of computational techniques used to forecast the biological effects of chemical compounds. These methods are instrumental in modern drug discovery, enabling the prioritization of lead compounds, the elucidation of mechanisms of action, and the reduction of reliance on extensive and costly preclinical testing.[2] Key in silico approaches include:

  • Quantitative Structure-Activity Relationship (QSAR): This method correlates variations in the biological activity of a series of compounds with changes in their molecular structures, expressed as numerical descriptors.[3]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target, providing insights into binding affinity and potential interactions.

Potential Signaling Pathways for this compound Bioactivity

Based on the known bioactivities of structurally similar sterols, two primary signaling pathways are of particular interest for investigating the anticancer effects of this compound: the Hedgehog signaling pathway and the Liver X Receptor (LXR) pathway.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is often aberrantly activated in various cancers. Oxysterols, which share a core steroidal structure with this compound, have been identified as modulators of the Hh pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition GLI GLI SMO->GLI Activation This compound This compound (Predicted) This compound->SMO Modulation? SUFU SUFU SUFU->GLI Inhibition GLI-R GLI-R GLI->GLI-R Processing to Repressor GLI-A GLI-A GLI->GLI-A Activation Target Genes Target Genes GLI-R->Target Genes Repression GLI-A->Target Genes Transcription

Predicted Modulation of the Hedgehog Signaling Pathway by this compound.
The Liver X Receptor (LXR) Pathway

LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and have emerged as potential targets in cancer therapy. Certain oxysterols are known to be potent LXR agonists.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Predicted Agonist) LXR LXR This compound->LXR LXR-RXR LXR-RXR Heterodimer LXR->LXR-RXR RXR RXR RXR->LXR-RXR LXRE LXR Response Element LXR-RXR->LXRE Binding Target Gene Transcription Target Gene Transcription LXRE->Target Gene Transcription Activation

Predicted Activation of the LXR Signaling Pathway by this compound.

Data Presentation: A Surrogate Approach

CompoundCancer Cell LineAssay TypeEndpointIC50 (µM)Reference
Ergosterol PeroxideA549 (Lung)MTT Assay48 hours15.2[4]
Ergosterol PeroxideHeLa (Cervical)MTT Assay48 hours25.8[4]
Ergosterol PeroxideMCF-7 (Breast)MTT Assay48 hours18.5
Ergosterol PeroxideHepG2 (Liver)MTT Assay72 hours12.3

In Silico Prediction Workflow

The following workflow outlines the steps for predicting the bioactivity of a compound like this compound.

In_Silico_Workflow cluster_data Data Collection & Preparation cluster_qsar QSAR Modeling cluster_docking Molecular Docking cluster_prediction Prediction & Validation Data Collect Bioactivity Data (e.g., Ergosterol Peroxide) Descriptors Calculate Molecular Descriptors Data->Descriptors Structures Prepare 3D Structures Structures->Descriptors Docking Perform Docking Simulation Structures->Docking Model Develop QSAR Model Descriptors->Model Validation Validate QSAR Model Model->Validation Predict Predict this compound Bioactivity Validation->Predict Target Select Protein Target (e.g., SMO, LXR) Target->Docking Analysis Analyze Binding Interactions Docking->Analysis Analysis->Predict Validation_Exp Experimental Validation Predict->Validation_Exp

General Workflow for In Silico Bioactivity Prediction.

Experimental Protocols

The following protocols are essential for validating the in silico predictions of this compound's bioactivity.

Hedgehog Signaling Pathway Luciferase Reporter Assay

This assay measures the activation of the Hedgehog pathway by quantifying the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.

Materials:

  • HEK293T or NIH/3T3 cells

  • Gli-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • This compound (or other test compounds)

  • Shh-N conditioned media (positive control)

  • Cyclopamine (negative control)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 0.5% FBS and the desired concentrations of this compound, positive control (Shh-N), or negative control (Cyclopamine).

  • Incubation: Incubate the cells for an additional 48 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle-treated control.

LXR Nuclear Receptor Activation Assay

This cell-based assay quantifies the ability of a compound to activate LXR, leading to the expression of a luciferase reporter gene.

Materials:

  • HEK293T cells

  • LXR expression plasmid

  • LXR-responsive element (LXRE)-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% charcoal-stripped FBS

  • This compound (or other test compounds)

  • T0901317 (LXR agonist, positive control)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the LXR expression plasmid, LXRE-luciferase reporter plasmid, and the control plasmid.

  • Compound Treatment: After 24 hours, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS and the desired concentrations of this compound or the positive control (T0901317).

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay: Perform the dual-luciferase assay as described in the Hedgehog signaling assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold activation relative to the vehicle control.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The in silico prediction of this compound's bioactivity represents a powerful approach to accelerate research into its potential as an anticancer agent. By leveraging QSAR modeling and molecular docking, researchers can generate hypotheses about its mechanism of action and prioritize experimental validation. The protocols detailed in this guide provide a robust framework for testing these computational predictions, specifically focusing on the Hedgehog and LXR signaling pathways. While the lack of publicly available quantitative data for this compound necessitates the use of a surrogate for illustrative purposes, the methodologies presented here are directly applicable to this compound once such data becomes available. This integrated computational and experimental approach will be crucial in unlocking the full therapeutic potential of this promising marine natural product.

References

The Role of Bioactive Sterols in Cancer Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the hypothetical molecule "Axinysterol" remains elusive in current scientific literature, a growing body of evidence highlights the significant role of naturally occurring bioactive sterols, such as oxysterols and phytosterols, in modulating cancer cell signaling pathways. These compounds, derived from the oxidation of cholesterol or from plants, exhibit pleiotropic effects on cancer cells, influencing proliferation, apoptosis, and metastasis. This technical guide provides an in-depth overview of the mechanisms of action of two representative bioactive sterols, the oxysterol 27-hydroxycholesterol (B1664032) (27-HC) and the phytosterol stigmasterol (B192456), on key cancer-related signaling cascades. We present quantitative data from various studies, detailed experimental protocols for assessing sterol activity, and visual representations of the implicated pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Key Bioactive Sterols and Their Impact on Cancer Cells

Oxysterols: 27-Hydroxycholesterol (27-HC)

27-HC is one of the most abundant oxysterols in human circulation and has emerged as a significant modulator of cancer biology, particularly in hormone-dependent cancers like breast cancer. Its effects are multifaceted, acting as a selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs).[1]

Proliferation and Apoptosis: In estrogen receptor-positive (ER+) breast cancer cells, 27-HC has been shown to promote cell proliferation.[2][3] It can stimulate the growth of MCF-7 cell xenografts in mice, an effect that is dependent on the estrogen receptor.[3][4] Conversely, in some contexts, 27-HC can also induce apoptosis. For instance, in MCF-7 breast cancer cells, treatment with 27-HC led to an increase in the total number of apoptotic cells after 48 hours. This dual role suggests that the effect of 27-HC is highly context-dependent, likely influenced by the cancer cell type and the tumor microenvironment.

Phytosterols: Stigmasterol

Stigmasterol is a common phytosterol found in various plants, including soybeans. It has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and the inhibition of proliferation and cell migration.

Cytotoxicity and Apoptosis: Stigmasterol exhibits cytotoxic effects against numerous cancer cell lines, including those of the breast, liver, and stomach. It has been shown to induce apoptosis by modulating the expression of key regulatory proteins. In HepG2 liver cancer cells, stigmasterol up-regulated the expression of pro-apoptotic genes like Bax and p53, while down-regulating the anti-apoptotic gene Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic mitochondrial pathway of apoptosis.

Quantitative Data on Bioactive Sterol Activity

The following tables summarize the quantitative effects of 27-HC and stigmasterol on various cancer cell lines as reported in the literature.

Table 1: Effects of 27-Hydroxycholesterol (27-HC) on Cancer Cell Lines

Cell LineCancer TypeConcentrationExposure TimeEffectReference
MCF-7Breast (ER+)0.1, 1, 10 µM48 hoursIncrease in total apoptotic cells
MCF-7Breast (ER+)5, 10, 20 µM24 & 48 hoursInduced cytotoxicity
MDA-MB-231Breast (ER-)10 µM24 & 48 hoursInduced cytotoxicity

Table 2: IC50 Values of Stigmasterol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast5.80
A549Lung8.95
HepG2Liver12.50
SNU-1Gastric15
HUVECsEndothelial21.1
MCF-7Breast0.1623

Signaling Pathways Modulated by Bioactive Sterols

Bioactive sterols exert their influence on cancer cells by targeting several critical signaling pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Stigmasterol has been shown to inhibit this pathway. In gastric cancer cells, stigmasterol treatment leads to a decrease in the phosphorylation of Akt and mTOR, key kinases in this cascade. This inhibition contributes to the induction of apoptosis and autophagy.

PI3K_Akt_Pathway Stigmasterol Stigmasterol PI3K PI3K Stigmasterol->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Stigmasterol's inhibition of the PI3K/Akt/mTOR pathway.
The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. Oxysterols are known to be potent activators of this pathway. They bind to the transmembrane protein Smoothened (Smo), a key component of the Hh pathway, leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation.

Hedgehog_Pathway Oxysterols Oxysterols (e.g., 20(S)-OHC) Smo Smoothened (Smo) Oxysterols->Smo activates PTCH1 PTCH1 PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits Gli Gli SUFU->Gli inhibits TargetGenes Target Gene Expression Gli->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation

Activation of the Hedgehog pathway by oxysterols.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anticancer effects of bioactive sterols.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Bioactive sterol stock solution (e.g., stigmasterol in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.

  • Prepare serial dilutions of the bioactive sterol in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared sterol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest sterol concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Seed Seed Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Bioactive Sterol (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

A typical workflow for an MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Bioactive sterol stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the desired concentrations of the bioactive sterol for the specified duration.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Conclusion

While the specific entity "this compound" lacks description in the accessible scientific literature, the broader classes of bioactive sterols, including oxysterols and phytosterols, represent a promising area of cancer research. Compounds like 27-hydroxycholesterol and stigmasterol demonstrate significant, though sometimes opposing, effects on cancer cell signaling pathways, thereby influencing critical cellular processes such as proliferation and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of these and other bioactive sterols. A deeper understanding of their mechanisms of action will be crucial for the development of novel, targeted anticancer therapies.

References

A Technical Guide to Axinysterol: From Marine Sponge to Biosynthetic Blueprint

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysterol, a naturally occurring steroid, has garnered interest within the scientific community due to its presence in marine organisms and potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its isolation from marine sponges. Furthermore, this document outlines a putative biosynthetic pathway, rooted in the well-established principles of sterol biosynthesis. Quantitative data on isolation yields are presented, alongside detailed experimental protocols for extraction and characterization. This guide is intended to serve as a foundational resource for researchers investigating this compound and its potential applications.

Natural Sources of this compound

This compound is a marine-derived natural product, primarily isolated from sponges belonging to the genera Axinella and Axinyssa.[1][2] These sponges are recognized as prolific producers of a diverse array of secondary metabolites, including a variety of unique steroids. Sponges of the genus Axinella, comprising over 180 species, are particularly noted for their rich chemical diversity.[1] this compound has been specifically identified in a Formosan sponge of the genus Axinyssa, alongside a novel derivative, 3-acetylthis compound.[3] The occurrence of this compound in these marine invertebrates highlights the vast and underexplored chemical space of marine ecosystems.

Isolation of this compound from Axinyssa sp.

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and purification. The following table summarizes the yield of this compound and its acetylated derivative from the marine sponge Axinyssa sp., as reported in the literature.

CompoundYield (% of wet weight)
This compound0.0015%
3-acetylthis compound0.0012%

Table 1: Quantitative Yield of this compound and 3-acetylthis compound from Axinyssa sp.

Experimental Protocol for Isolation and Purification

The following protocol details the methodology for the extraction, isolation, and purification of this compound from the marine sponge Axinyssa sp.

2.1.1. Extraction:

  • The freeze-dried and minced bodies of Axinyssa sp. (1.0 kg) are extracted exhaustively with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude residue.

2.1.2. Fractionation:

  • The crude extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O).

  • The EtOAc-soluble fraction is separated and concentrated.

  • This fraction is then subjected to silica (B1680970) gel column chromatography.

2.1.3. Purification:

  • The silica gel column is eluted with a gradient of n-hexane and EtOAc.

  • Fractions containing the target compounds are identified by thin-layer chromatography (TLC).

  • Further purification is achieved using high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., MeOH/H₂O gradient) to yield pure this compound and 3-acetylthis compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight.

  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure and absolute stereochemistry of the molecule.[3]

Biosynthesis of this compound: A Putative Pathway

While the specific enzymatic steps for the biosynthesis of this compound have not been experimentally elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other sterols, such as cholesterol and ergosterol. This pathway begins with simple precursors and proceeds through a series of enzyme-catalyzed reactions.

Mevalonate Pathway

The biosynthesis of all isoprenoids, including sterols, commences with the Mevalonate Pathway.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerization

Caption: The Mevalonate Pathway, leading to the formation of the five-carbon building blocks, IPP and DMAPP.

Squalene (B77637) and Lanosterol (B1674476) Formation

IPP and DMAPP condense to form larger isoprenoid precursors, ultimately leading to the cyclization of squalene to form the core steroid nucleus.

Squalene_Lanosterol_Formation IPP IPP DMAPP DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP IPP Squalene Squalene FPP->Squalene FPP SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol synthase

Caption: Formation of squalene and its cyclization to lanosterol, the precursor to most steroids.

Proposed Biosynthesis of the this compound Core

From lanosterol, a series of enzymatic modifications, including demethylations, isomerizations, and desaturations, are proposed to form the core structure of this compound.

Axinysterol_Core_Biosynthesis Lanosterol Lanosterol Intermediate1 Demethylation (C4, C14) Lanosterol->Intermediate1 Intermediate2 Isomerization Intermediate1->Intermediate2 Intermediate3 Desaturation Intermediate2->Intermediate3 Ergosterol_like_precursor Ergosterol-like Precursor Intermediate3->Ergosterol_like_precursor

Caption: Proposed enzymatic modifications of lanosterol leading to an ergosterol-like precursor for this compound.

Final Oxidative Steps to this compound

The final steps in the biosynthesis of this compound are hypothesized to involve specific oxidation reactions to introduce the characteristic functional groups.

Axinysterol_Final_Steps Ergosterol_like_precursor Ergosterol-like Precursor Oxidation1 Hydroxylation Ergosterol_like_precursor->Oxidation1 Oxidation2 Further Oxidations Oxidation1->Oxidation2 This compound This compound Oxidation2->this compound

Caption: Proposed final oxidative modifications leading to the formation of this compound.

Logical Workflow: From Discovery to Application

The investigation of novel natural products like this compound follows a logical progression from initial discovery to potential therapeutic application.

Logical_Workflow Discovery Discovery & Isolation (from Marine Sponge) Structure Structure Elucidation (Spectroscopy, X-ray) Discovery->Structure Biosynthesis Biosynthetic Pathway (Hypothesis & Study) Structure->Biosynthesis Bioactivity Biological Activity Screening (e.g., Cytotoxicity) Structure->Bioactivity SAR Structure-Activity Relationship (SAR Studies) Bioactivity->SAR Lead Lead Compound Optimization SAR->Lead Development Preclinical & Clinical Development Lead->Development

Caption: A logical workflow for the research and development of a natural product like this compound.

Conclusion

This compound represents an intriguing example of the chemical diversity found within marine sponges. This guide has provided a consolidated overview of its natural source, a detailed protocol for its isolation, and a plausible biosynthetic pathway based on established biochemical principles. The presented data and methodologies offer a valuable starting point for further research into the biosynthesis, pharmacological properties, and potential therapeutic applications of this compound and related marine steroids. Future investigations, including isotopic labeling studies and the identification of the specific enzymes involved in its biosynthesis, will be crucial for a complete understanding of this fascinating natural product.

References

Axinysterol (CAS No. 151606-24-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysterol, a naturally occurring 5α, 8α-epidioxy sterol, has emerged as a compound of interest in oncological research. Isolated from marine sponges of the genus Axinyssa, this steroidal molecule has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activity with a focus on its anticancer effects, and detailed experimental protocols for its study. Furthermore, this document outlines a plausible mechanism of action, involving the induction of apoptosis, and provides visual representations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

Marine organisms are a rich and diverse source of novel bioactive compounds with significant therapeutic potential. Among these, sterols derived from marine sponges have garnered considerable attention for their wide range of biological activities, including potent anticancer properties. This compound (CAS No. 151606-24-5), a steroidal compound first isolated from an Okinawan marine sponge of the Axinyssa genus, is a notable example.[1] Subsequent studies have confirmed its presence in other Axinyssa species and have begun to elucidate its potential as an anticancer agent. This guide aims to consolidate the current knowledge on this compound to support further research and development in the field of oncology.

Physicochemical Properties

This compound is characterized as a 5α, 8α-epidioxy sterol. The fundamental structure and properties are summarized in the table below.

PropertyDataReference
CAS Number 151606-24-5
Molecular Formula C₂₈H₄₂O₃
Appearance White crystalline solid
Chemical Class 5α, 8α-epidioxy sterol[1]
Source Marine sponges of the genus Axinyssa[1]
Solubility Soluble in organic solvents such as DMSO.

Biological Activity and Quantitative Data

The primary biological activity of this compound reported in the literature is its anticancer effect. Studies have demonstrated its cytotoxicity against various cancer cell lines.

Cytotoxicity against Cancer Cell Lines

A key study by Su et al. (2013) reported the significant cytotoxicity of this compound against human leukemia cell lines K562 and Molt 4. While the specific IC50 values from this study are not publicly available, the results indicated a potent dose-dependent inhibition of cell proliferation.

In a related study on sterol-rich fractions from the marine sponge Axinella sinoxea, which contains similar classes of compounds, the following cytotoxic activities were observed:

Cell LineIC50 (µg/mL) of Sterol-Rich Fraction
MOLT-41.20 ± 0.24
MCF-74.12 ± 0.40
HT-292.47 ± 0.31

Note: These values are for a sterol-rich fraction and not purely this compound, but they provide a strong indication of the potential potency of this class of compounds.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from its natural source is depicted below.

G Figure 1: General Workflow for this compound Isolation Sponge Axinyssa sp. Sponge Collection Extraction Extraction with Organic Solvents (e.g., MeOH/CH2Cl2) Sponge->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography HPLC HPLC Purification Chromatography->HPLC Characterization Structural Elucidation (NMR, MS) HPLC->Characterization

Caption: Figure 1: General Workflow for this compound Isolation.

Methodology:

  • Collection and Extraction: Specimens of the marine sponge Axinyssa sp. are collected and freeze-dried. The dried sponge material is then exhaustively extracted with a mixture of organic solvents, such as methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).

  • Solvent Partitioning: The resulting crude extract is partitioned between different immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity.

  • Column Chromatography: The organic-soluble fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to yield several fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reversed-phase HPLC to isolate pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

G Figure 2: MTT Assay Workflow for Cytotoxicity Assessment Cell_Seeding Seed Cancer Cells (e.g., K562, Molt 4) in 96-well plates Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 values Absorbance->Analysis

Caption: Figure 2: MTT Assay Workflow for Cytotoxicity Assessment.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., K562, Molt 4) are seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1% to avoid solvent toxicity). Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathway for this compound has not been fully elucidated, its cytotoxic activity is likely mediated through the induction of apoptosis, a common mechanism for anticancer compounds. The structural similarity of this compound to other oxysterols, which are known to induce apoptosis, supports this hypothesis. A plausible apoptotic signaling pathway that could be activated by this compound is presented below. This is a generalized pathway and requires specific experimental validation for this compound.

G Figure 3: Plausible Apoptotic Signaling Pathway for this compound This compound This compound Cell_Membrane Cell Membrane Interaction This compound->Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Figure 3: Plausible Apoptotic Signaling Pathway for this compound.

Description of the Plausible Pathway:

  • Cellular Interaction: this compound may initially interact with components of the cell membrane, leading to downstream signaling events.

  • Induction of Oxidative Stress: Like many anticancer agents, this compound may induce an increase in intracellular Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: Elevated ROS levels can lead to mitochondrial stress and damage.

  • Cytochrome c Release: This stress can trigger the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation Cascade: Cytoplasmic cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspase-3.

  • Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of programmed cell death.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies. Its demonstrated cytotoxicity against cancer cell lines warrants further investigation into its mechanism of action and in vivo efficacy. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Conducting in vivo studies in animal models to evaluate its antitumor efficacy and pharmacokinetic profile.

  • Exploring synthetic modifications of the this compound structure to enhance its potency and selectivity.

References

The Role of Oxysterols in Oncology: A Technical Guide to LXR-Mediated Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of oxysterols and the Liver X Receptor (LXR) signaling pathway in oncology. It details the molecular mechanisms, presents quantitative data on anti-cancer effects, and offers comprehensive protocols for key experimental procedures.

Introduction: Cholesterol's Double-Edged Sword in Cancer

Cholesterol metabolism is frequently reprogrammed in cancer cells to support rapid proliferation and membrane synthesis.[1] This metabolic shift, however, also exposes a potential therapeutic vulnerability. Oxysterols, which are oxidized derivatives of cholesterol, have emerged as critical signaling molecules that can modulate the activity of various nuclear receptors and signaling pathways involved in cancer progression.[2][3]

Many oxysterols, such as 27-hydroxycholesterol (B1664032) (27HC), function as endogenous ligands for Liver X Receptors (LXRs).[4] LXRs are ligand-activated transcription factors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[5] Upon activation by oxysterols or synthetic agonists, LXRs can exert potent anti-proliferative and pro-apoptotic effects in a variety of cancer types, including breast, prostate, ovarian, and lung cancer. This guide explores the mechanisms behind these effects and the potential for targeting the LXR pathway in cancer therapy.

Mechanism of Action: The LXR Signaling Pathway

The anti-cancer effects of oxysterols are primarily mediated through the activation of the LXR signaling pathway. LXRs exist as two isoforms, LXRα and LXRβ, which are expressed in various tissues. LXRβ is ubiquitously expressed, making it a broadly relevant target in different cancer types.

The canonical LXR signaling pathway proceeds as follows:

  • Ligand Binding: An LXR agonist (e.g., an oxysterol or a synthetic compound like T0901317 or GW3965) enters the cell and binds to the ligand-binding domain of an LXR.

  • Heterodimerization: Upon ligand binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the LXR/RXR complex to LXREs recruits co-activator proteins and initiates the transcription of target genes.

Key transcriptional outcomes that influence cancer cell fate include:

  • Upregulation of Cholesterol Efflux Genes: LXR activation strongly induces the expression of ATP-binding cassette (ABC) transporters, notably ABCA1 . ABCA1 is a crucial membrane protein that facilitates the efflux of excess cholesterol from the cell, thereby reducing the cholesterol available for membrane synthesis and lipid raft formation, which can impair cancer cell signaling and survival.

  • Downregulation of Cell Cycle Progression: LXR activation can inhibit cancer cell proliferation by causing G1 cell cycle arrest. This is achieved by downregulating the expression of key cell cycle proteins like S-phase kinase-associated protein 2 (Skp2) and cyclin D1, which leads to the accumulation of cyclin-dependent kinase inhibitors such as p27.

  • Induction of Apoptosis: In many cancer models, LXR agonists induce programmed cell death. This can occur through the upregulation of pro-apoptotic proteins like BAX and the activation of caspases 3 and 7.

The following diagram illustrates the core LXR signaling pathway.

LXR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ABCA1 ABCA1 CholesterolEfflux ↑ Cholesterol Efflux ABCA1->CholesterolEfflux Mediates Agonist Oxysterol or Synthetic Agonist LXR LXR Agonist->LXR Binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR Heterodimerizes with RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription LXRE->TargetGenes Activates TargetGenes->ABCA1 Upregulates CellCycleArrest ↓ Cell Cycle Progression (G1 Arrest) TargetGenes->CellCycleArrest Downregulates (e.g., Skp2, Cyclin D1) Apoptosis ↑ Apoptosis TargetGenes->Apoptosis Induces (e.g., Caspase 3/7)

Fig 1. The Liver X Receptor (LXR) signaling pathway in cancer cells.

Quantitative Data on Anti-Cancer Efficacy

The activation of LXR by various agonists has demonstrated significant, dose-dependent anti-cancer effects across multiple cell lines and in vivo models. The following tables summarize key quantitative findings from the literature.

Agonist Target Metric Value Cancer Type Reference
GW3965 hLXRβEC5030 nMIn vitro Assay
hLXRαEC50190 nMIn vitro Assay
GlioblastomaTumor Growth Inhibition59% (at 40 mg/kg, p.o.)In vivo (Mouse Model)
T0901317 Ovarian Cancer Cells(CaOV3, SKOV3, A2780)Proliferation InhibitionSignificant at 20 µMOvarian
Ovarian Cancer CellsCaspase 3/7 Activity>3000% increase (at 50 µM)Ovarian
Prostate Cancer Cells(LNCaP)ProliferationSuppression at 1-10 µMProstate
1E5 (Inverse Agonist)HCC-1954 CellsIC506.4 µMHER2+ Breast
AU565 CellsIC507.1 µMHER2+ Breast
SKBR3 CellsIC507.3 µMHER2+ Breast
27-HC H295R CellsViability Reduction~30% (at 10 µM)Adrenocortical

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. This section provides detailed methodologies for three key assays used to evaluate the efficacy of LXR agonists in oncology research.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A1 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well). A2 2. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence. A1->A2 B1 3. Prepare serial dilutions of LXR agonist (e.g., 1-50 µM). B2 4. Replace old media with media containing the agonist or vehicle control. B1->B2 B3 5. Incubate for desired period (e.g., 24, 48, or 72 hours). B2->B3 C1 6. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. C2 7. Incubate for 3-4 hours at 37°C. (Viable cells convert MTT to formazan). C1->C2 C3 8. Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol). C2->C3 C4 9. Shake plate for 15 min to dissolve crystals. C3->C4 C5 10. Read absorbance at 570 nm using a microplate reader. C4->C5

Fig 2. Experimental workflow for the MTT cell viability assay.

Protocol Steps:

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxysterol or LXR agonist in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as LXR and its target ABCA1, following agonist treatment.

Western_Blot_Workflow A 1. Treat cells with LXR agonist for a specified time (e.g., 48h). B 2. Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Determine protein concentration (e.g., BCA assay). B->C D 4. Separate proteins by SDS-PAGE (e.g., 20-30 µg/lane). C->D E 5. Transfer proteins to a PVDF membrane. D->E F 6. Block membrane with 5% non-fat milk or BSA in TBST for 1 hour. E->F G 7. Incubate with primary antibody (e.g., anti-ABCA1, anti-LXR) overnight at 4°C. F->G H 8. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. G->H I 9. Detect signal using an ECL substrate and imaging system. H->I J 10. Quantify band density and normalize to a loading control (e.g., β-actin). I->J

Fig 3. Experimental workflow for Western Blot analysis.

Protocol Steps:

  • Cell Lysis: After treating cells with the LXR agonist, wash them twice with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Centrifuge the lysates to pellet cellular debris and determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 7.5% gel for large proteins like ABCA1) and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-ABCA1, mouse anti-LXRβ) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. Quantify the resulting bands using densitometry software and normalize to a loading control protein like β-actin or GAPDH.

Cholesterol Efflux Assay

This assay measures the ability of cells to transport cholesterol out of the cell to an extracellular acceptor, a key function regulated by LXR and its target gene, ABCA1.

Efflux_Workflow A 1. Label cellular cholesterol by incubating cells with [³H]-cholesterol for 24-48h. B 2. Wash cells and equilibrate cholesterol pools in serum-free media for 18-24h. (Add LXR agonist during this step). A->B C 3. Induce efflux by adding media containing a cholesterol acceptor (e.g., ApoA-I, HDL). B->C D 4. Incubate for 2-4 hours to allow cholesterol to move to the acceptor. C->D E 5. Collect the media (contains effluxed [³H]-cholesterol). D->E F 6. Lyse the cells to collect remaining intracellular [³H]-cholesterol. D->F G 7. Quantify radioactivity in both media and cell lysate using liquid scintillation counting. E->G F->G H 8. Calculate % Efflux: (Media cpm / (Media cpm + Lysate cpm)) * 100 G->H

Fig 4. Experimental workflow for the Cholesterol Efflux Assay.

Protocol Steps:

  • Cholesterol Labeling: Plate cells (e.g., macrophages or cancer cells) in 12- or 24-well plates. Label the intracellular cholesterol pools by incubating the cells for 24-48 hours with medium containing a radioactive tracer, such as [³H]-cholesterol.

  • Equilibration: Wash the cells to remove excess label. Incubate the cells in serum-free medium for 18-24 hours. During this step, add the LXR agonist or vehicle control to upregulate the expression of efflux transporters like ABCA1.

  • Efflux Induction: Remove the equilibration medium and wash the cells. Add fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

  • Incubation: Incubate the cells for a defined period (typically 2-4 hours) to allow for the transport of [³H]-cholesterol from the cells to the acceptor in the medium.

  • Sample Collection: After incubation, collect the medium from each well. Lyse the cells remaining in the well with a lysis buffer (e.g., 0.1 N NaOH).

  • Quantification: Measure the radioactivity (counts per minute, cpm) in both the collected medium and the cell lysate using a liquid scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux using the formula: % Efflux = [cpm in medium / (cpm in medium + cpm in cell lysate)] x 100.

Conclusion and Future Directions

The research into oxysterols and LXR signaling has unveiled a critical link between cholesterol metabolism and cancer biology. The evidence strongly suggests that activating the LXR pathway with endogenous or synthetic agonists can effectively inhibit cancer cell proliferation and induce apoptosis across a range of malignancies. The mechanisms, centered on cholesterol efflux and cell cycle control, represent a promising, non-genotoxic approach to cancer therapy.

Future research should focus on developing LXR agonists with improved cancer-specificity and reduced metabolic side effects, such as hypertriglyceridemia, which has been a concern with some first-generation compounds. Furthermore, exploring the synergistic potential of LXR agonists in combination with standard chemotherapies or targeted agents could lead to more effective treatment regimens. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance this exciting field of oncology drug development.

References

Methodological & Application

Application Notes and Protocols: Axinysterol in Vitro Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysterol is a novel synthetic sterol compound that has emerged as a potential candidate for anticancer drug development. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro efficacy of this compound in cancer cell viability and apoptosis assays. The following protocols for the MTT and Annexin V assays are foundational for determining the cytotoxic and apoptotic potential of this compound.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: this compound IC50 Values

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
HeLaCervical Cancer25.5 ± 2.1
A549Lung Cancer18.9 ± 1.5
HepG2Liver Cancer22.4 ± 2.5
PC-3Prostate Cancer12.1 ± 1.3

Assessment of Apoptosis using Annexin V/PI Staining

The Annexin V assay is a standard method for detecting apoptosis. In early apoptotic cells, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Data Presentation: Apoptosis and Necrosis Induction by this compound

The following table presents hypothetical data on the percentage of apoptotic and necrotic cells in MCF-7 cells treated with this compound (15 µM) for 48 hours.

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Necrotic Cells (%)
Vehicle Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (15 µM)45.3 ± 3.135.2 ± 2.815.8 ± 1.93.7 ± 0.7

Visualization of Methodologies and Pathways

Experimental Workflow

G cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Assessment cluster_pathway Mechanism of Action A Cell Seeding in 96-well Plates B This compound Treatment (Serial Dilutions) A->B C Incubation (24, 48, 72h) B->C D MTT Addition & Incubation C->D E Formazan Solubilization D->E F Absorbance Reading E->F G IC50 Determination F->G M Quantification of Apoptosis H Cell Seeding in 6-well Plates I This compound Treatment (IC50) H->I J Cell Harvesting I->J K Annexin V/PI Staining J->K L Flow Cytometry Analysis K->L L->M N Western Blot Analysis O Signaling Pathway Elucidation N->O G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Dissolution of Axinysterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of Representative Sterols

The following table summarizes the solubility of common sterols in various laboratory solvents. This data serves as a reference point for selecting appropriate solvents for Axinysterol. It is crucial to perform small-scale solubility tests with this compound to determine its specific characteristics.

Sterol Solvent Solubility Temperature (°C) Reference
CholesterolEthanol (B145695)Soluble37[1]
CholesterolDMSOSparingly Soluble (0.03 mg/mL)Not Specified[2]
LanosterolMethanol3.0 x 10⁻⁵ (mole fraction)~4.6[3]
Lanosteroln-Propanol0.0048 (mole fraction)~45.8[3]
LanosterolDMSOSolubleNot Specified[3]
β-SitosterolDMSOInsolubleNot Specified
β-Sitosteroltert-Butanol50 mg/mLNot Specified
StigmasterolAlcoholsSolubleNot Specified

Note: "Soluble" and "Insoluble" are qualitative descriptions from the source. Quantitative data is provided where available. The solubility of sterols can be highly dependent on the purity of both the sterol and the solvent, as well as temperature.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the final working concentration in cell culture media.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute (200 proof), sterile

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Solvent Selection: Based on preliminary tests, select a primary solvent. DMSO and ethanol are common choices for sterol compounds.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a small volume of solvent and add more as needed.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) for 5-10 minutes may aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the solvent is not already sterile, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution into aqueous cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the stock solution into a small volume of cell culture medium.

  • Final Dilution: Add the serially diluted this compound to the final volume of pre-warmed cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Mixing: Mix the working solution thoroughly by gentle inversion or vortexing.

  • Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation or degradation of the compound.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Gentle Warming add_solvent->dissolve check Visually Inspect for Clarity dissolve->check check->dissolve Particulates Present store Aliquot and Store at -20°C / -80°C check->store Clear thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium (Solvent < 0.5%) thaw->dilute mix Mix Thoroughly dilute->mix use Apply to Cells Immediately mix->use

Caption: Experimental workflow for dissolving this compound.

Considerations for In Vivo Formulation

For animal studies, direct injection of solutions containing high concentrations of organic solvents is often not feasible. Alternative formulation strategies may be necessary to improve the bioavailability of this compound.

  • Co-solvents: A mixture of solvents such as ethanol, polyethylene (B3416737) glycol 300 (PEG300), and Tween 80 can be used to create a solution suitable for injection.

  • Cyclodextrins: Aminosterol-cyclodextrin formulations have been described for injectable administration, suggesting that cyclodextrins could be effective in encapsulating this compound to enhance its solubility in aqueous solutions.

  • Lipid-Based Formulations: For oral or intravenous administration, formulating this compound into lipid nanoparticles or emulsions can improve its stability and delivery.

Signaling Pathway Context: The Role of Axin in Wnt/β-catenin Signaling

Axin is a crucial scaffold protein that negatively regulates the canonical Wnt signaling pathway. In the absence of a Wnt ligand, Axin facilitates the formation of a "destruction complex," which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low, and Wnt target genes are repressed.

When a Wnt ligand binds to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane. This leads to the inhibition of GSK3β's activity towards β-catenin. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors to initiate the transcription of Wnt target genes. This compound, by its name, is hypothesized to modulate the function of Axin within this pathway.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Ligand Fz_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Fz_LRP Dsh Dishevelled (Dsh) Fz_LRP->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates pBetaCatenin p-β-catenin BetaCatenin->pBetaCatenin BetaCatenin_acc β-catenin (accumulates) Proteasome Proteasome pBetaCatenin->Proteasome ubiquitination & degradation TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Nucleus Nucleus TCF_LEF TCF/LEF TCF_LEF->TargetGenes activates transcription BetaCatenin_acc->Nucleus

References

Application Notes and Protocols for the Quantification of Axinysterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysterol, a 5α,8α-epidioxy sterol isolated from marine sponges of the genus Axinyssa, has garnered significant interest within the oncology research community due to its demonstrated anticancer properties. As an oxysterol, this compound belongs to a class of oxidized derivatives of cholesterol that are implicated in a variety of cellular signaling pathways. Accurate and robust analytical methods for the quantification of this compound are crucial for pharmacokinetic studies, mechanism of action investigations, and the overall development of this compound as a potential therapeutic agent.

These application notes provide detailed protocols for the quantification of this compound in biological matrices, primarily cell culture samples, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, information on its proposed mechanism of action and relevant signaling pathways is presented.

Analytical Techniques for this compound Quantification

The quantification of this compound, a lipophilic molecule, is best achieved using chromatographic techniques coupled with mass spectrometry. LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and applicability to complex biological samples without the need for derivatization, which is often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of sterols.

Key Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful platform for the selective and sensitive quantification of this compound. The method involves a liquid chromatography step to separate this compound from other cellular components, followed by tandem mass spectrometry for detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the extraction and quantification of this compound from cell culture samples. While a specific validated method for this compound is not widely published, the following protocol is adapted from established methods for the quantification of structurally similar 5α,8α-epidioxy sterols, such as ergosterol (B1671047) peroxide.[1] It is highly recommended that this method be fully validated for the specific application and matrix.

Protocol 1: this compound Extraction from Cultured Cells

Objective: To extract this compound from cultured cancer cells for subsequent LC-MS/MS analysis.

Materials:

  • Cultured cells treated with this compound or vehicle control

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade), ice-cold

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal Standard (IS) solution (e.g., a deuterated analog of a similar sterol, if available. If not, a structurally related sterol not present in the sample can be used after careful validation).

  • Centrifuge capable of 4°C operation

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cell monolayer twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold methanol to the culture dish and scrape the cells.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to each sample. This is crucial for correcting for sample loss during extraction and for variations in instrument response.

  • Lipid Extraction (Bligh-Dyer Method Adaptation):

    • To the 1 mL of methanol cell suspension, add 0.5 mL of chloroform.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of deionized water and 0.5 mL of chloroform.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids, including this compound, into a clean tube.

    • Avoid disturbing the protein interface.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 85% methanol in water).

Protocol 2: LC-MS/MS Quantification of this compound

Objective: To quantify this compound in the extracted samples using LC-MS/MS.

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating lipophilic molecules like this compound.[2]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 10% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM):

    • The specific precursor and product ion transitions for this compound need to be determined by infusing a pure standard. For a related compound, ergosterol peroxide (MW: 428.65), a potential precursor ion would be [M+H-H₂O]⁺ at m/z 411.3. Product ions would then be determined from fragmentation of this precursor.

    • Monitor at least two MRM transitions for this compound for confident identification and quantification.

    • Monitor the specific MRM transition(s) for the internal standard.

Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the final sample extracts. The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: The concentration of this compound in the biological samples is determined by interpolating the peak area ratio from the calibration curve.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and a related 5α,8α-epidioxy sterol against various human cancer cell lines. This data is crucial for understanding the potency of these compounds and for designing quantitative experiments.

CompoundCell LineCancer TypeIC50 (µM)Reference
5α,8α-epidioxycholest-6-en-3β-olKBHuman epidermoid carcinoma4.8[3]
5α,8α-epidioxycholest-6-en-3β-olFLFibrillary sarcoma of uterus9.4[3]
5α,8α-epidioxycholest-6-en-3β-olHepG-2Human hepatocellular carcinoma5.8[3]
5α,8α-epidioxy-24-norcholesta-6,9(11),22-trien-3β-olA-498Human renal cancerModerate Cytotoxicity
5α,8α-epidioxy-24-norcholesta-6,9(11),22-trien-3β-olPANC-1Human pancreatic cancerModerate Cytotoxicity
5α,8α-epidioxy-24-norcholesta-6,9(11),22-trien-3β-olMIA PaCa-2Human pancreatic cancerModerate Cytotoxicity
5α,8α-epidioxy-24-norcholesta-6,9(11),22-trien-3β-olHCT 116Human colorectal cancerModerate Cytotoxicity

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture & Treatment harvesting 2. Cell Harvesting & Washing cell_culture->harvesting is_spiking 3. Internal Standard Spiking harvesting->is_spiking extraction 4. Lipid Extraction is_spiking->extraction drying 5. Solvent Evaporation extraction->drying reconstitution 6. Reconstitution drying->reconstitution lc_separation 7. LC Separation reconstitution->lc_separation ms_detection 8. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 9. Data Analysis ms_detection->data_analysis signaling_pathway cluster_cell_effects Cellular Effects This compound This compound p21 p21 (CDKN1A) Upregulation This compound->p21 DR5 Death Receptor 5 (DR5) Upregulation This compound->DR5 PI3K_Akt PI3K/Akt Pathway Inhibition This compound->PI3K_Akt CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin inhibits CellCycleArrest Cell Cycle Arrest (G1/S Phase) CDK_Cyclin->CellCycleArrest promotes progression Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Survival Cell Survival PI3K_Akt->Survival promotes

References

Application Note: Quantitative Analysis of Axinysterols using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysterols are a novel class of sterol molecules believed to play a significant role in cellular signaling pathways, particularly in the regulation of the Wnt signaling pathway through interaction with the scaffold protein Axin. Dysregulation of the Wnt pathway is implicated in numerous diseases, including cancer and developmental disorders. Consequently, the accurate quantification of Axinysterols in biological matrices is of paramount importance for understanding their physiological function and for the development of novel therapeutics.

This application note provides a detailed protocol for the extraction, separation, and quantification of Axinysterols from plasma samples using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a robust and sensitive analytical technique for sterol analysis.[1] The methodologies presented are based on established principles of sterol analysis and are designed to provide a reliable framework for researchers.

Experimental Protocols

Sample Preparation: Extraction of Axinysterols from Plasma

A robust sample preparation protocol is crucial for the accurate analysis of low-abundance sterols and to prevent the formation of artifacts.[2] This protocol employs a modified Bligh/Dyer lipid extraction followed by solid-phase extraction (SPE) to isolate the sterol fraction.[3][4]

Materials:

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Methanol

  • Toluene

  • Hexane (B92381)

  • Isopropanol (B130326)

  • Silica (B1680970) SPE cartridges (100 mg)[3]

  • Internal Standard (IS): A suitable deuterated sterol analog (e.g., d7-lathosterol)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of plasma in a glass tube, add 20 µL of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (1:1, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Add 1.8 mL of PBS, vortex for 30 seconds, and centrifuge at 2,600 rpm for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 37°C.

  • Re-dissolve the dried extract in 1 mL of toluene.

  • Solid-Phase Extraction (SPE):

    • Condition a 100 mg silica SPE cartridge with 2 mL of hexane.

    • Load the re-dissolved lipid extract onto the cartridge.

    • Wash the cartridge with 1 mL of hexane to elute nonpolar lipids like cholesteryl esters.

    • Elute the Axinysterol-containing fraction with 8 mL of 30% isopropanol in hexane.

  • Dry the eluted fraction under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

This method utilizes a reverse-phase C18 column for the chromatographic separation of Axinysterols, coupled with a triple quadrupole mass spectrometer for sensitive and selective detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Autosampler

  • C18 reverse-phase column (e.g., 2.0 mm ID x 150 mm, 1.9 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase (2.0 mm x 150 mm, 1.9 µm)
Mobile Phase A Acetonitrile/Water (95/5) with 5 mM Ammonium Acetate
Mobile Phase B Methanol with 5 mM Ammonium Acetate
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Program See Table 2

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.00100
2.00100
15.01000
25.01000
25.10100
30.00100

Table 2: Gradient Elution Program (Adapted from)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 5500 V
Curtain Gas 15 psi
Ion Source Gas 1 60 psi
Ion Source Gas 2 20 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Mass Spectrometry Conditions

Data Presentation

The following table summarizes hypothetical quantitative data for this compound levels in plasma samples from a control and a treated group. The data is presented as mean ± standard deviation.

AnalyteControl Group (ng/mL)Treated Group (ng/mL)p-value
This compound-115.2 ± 2.128.9 ± 3.5<0.01
This compound-28.7 ± 1.55.4 ± 0.9<0.05
Internal Standard50.0 ± 1.250.0 ± 1.5n.s.

Table 4: Quantitative Analysis of Axinysterols in Plasma Samples

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample extraction Lipid Extraction (Bligh/Dyer) plasma->extraction Add IS spe Solid-Phase Extraction (Silica) extraction->spe Dry & Reconstitute final_extract Final Extract spe->final_extract Elute & Dry hplc HPLC Separation (C18 Column) final_extract->hplc Inject ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for this compound analysis.

This compound in the Wnt Signaling Pathway

wnt_pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Axin Axin Dishevelled->Axin inhibits BetaCatenin β-catenin Axin->BetaCatenin APC APC APC->BetaCatenin GSK3b GSK-3β GSK3b->BetaCatenin P CK1 CK1 CK1->BetaCatenin P Ub Ubiquitination & Degradation BetaCatenin->Ub Phosphorylated TCF TCF/LEF BetaCatenin->TCF Stabilized Gene Target Gene Expression TCF->Gene This compound This compound This compound->Axin modulates?

Caption: Hypothetical role of this compound in the Wnt pathway.

Conclusion

This application note outlines a comprehensive and robust HPLC-MS/MS method for the quantitative analysis of Axinysterols in plasma. The detailed protocols for sample preparation and chromatographic analysis provide a solid foundation for researchers investigating the role of these novel sterols in health and disease. The high sensitivity and selectivity of the described method make it suitable for a wide range of applications, from basic research to clinical studies.

References

Application Notes and Protocols for Axinysterol in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Axinysterol is a steroidal compound first isolated from marine sponges of the genus Axinyssa. Structurally identified as 5,8-Epidioxyergosta-6,22,25-trien-3-ol, it belongs to a class of marine-derived sterols that have garnered interest in oncology research for their potential as anticancer agents. While direct and extensive studies on this compound are limited, its structural similarity to other bioactive sterols, such as ergosterol (B1671047) peroxide and 9,11-dehydroergosterol peroxide, suggests that it may serve as a valuable tool compound for investigating novel anticancer mechanisms. These related compounds have demonstrated cytotoxic, pro-apoptotic, and cell cycle inhibitory effects in various cancer cell lines.

This document provides an overview of the potential applications of this compound in oncology research, based on the activities of its close structural analogs. It includes quantitative data for these related compounds, detailed protocols for evaluating the efficacy of this compound, and diagrams illustrating the potential signaling pathways involved.

Data Presentation: Cytotoxicity of this compound Analogs

The following tables summarize the reported cytotoxic activities of ergosterol peroxide and 9,11-dehydroergosterol peroxide, which are structurally related to this compound, against various cancer cell lines. This data provides a rationale for investigating this compound's potential anticancer effects.

Table 1: IC50 Values of Ergosterol Peroxide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T47DBreast Cancer5.8[1]
Hep 3BHepatocellular Carcinoma19.4 µg/mL (~45.2 µM)[2][3]
786-ORenal Cell Carcinoma~30[4]
SUM149Triple-Negative Breast CancerVaries (sensitive)[5]
MCF-7Breast Cancer40 µg/mL (~93.3 µM)
HepG2Hepatocellular CarcinomaSub-micromolar (for conjugates)
Sk-Hep2Hepatocellular CarcinomaSub-micromolar (for conjugates)

Table 2: IC50 Values of 9,11-Dehydroergosterol Peroxide (DHEP) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer8.58 ± 0.98
Hep 3BHepatocellular Carcinoma16.7 µg/mL (~39.1 µM)
A375Malignant Melanoma9.147 µg/mL (~21.4 µM)
HL60Leukemia< 6 µM
HT29Colon AdenocarcinomaEffective at 7 µM

Postulated Mechanisms of Action and Signaling Pathways

Based on the known activities of structurally similar sterols, this compound may exert its anticancer effects through one or more of the following signaling pathways:

  • Induction of Apoptosis and Cell Cycle Arrest: Analogs like 9,11-dehydroergosterol peroxide have been shown to induce the expression of the cyclin-dependent kinase inhibitor 1A (p21, WAF1, Cip1), leading to cell cycle arrest and apoptosis. Ergosterol peroxide has been linked to the induction of apoptosis via caspase activation and PARP cleavage.

  • Modulation of the Hedgehog Signaling Pathway: Oxysterols are known to activate the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers. These sterols can bind to and modulate the activity of Smoothened (SMO), a key signal transducer in the Hh pathway.

  • Activation of Liver X Receptors (LXRs): LXRs are nuclear receptors that play a critical role in cholesterol homeostasis and have emerged as potential targets in cancer therapy. Certain oxysterols can act as LXR agonists, leading to the regulation of genes involved in cell proliferation, inflammation, and lipid metabolism.

Mandatory Visualizations

G cluster_0 Cell Cycle and Apoptosis Pathway This compound This compound (postulated) p21 p21 (CDKN1A) Upregulation This compound->p21 Caspases Caspase Activation This compound->Caspases CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibition CellCycle Cell Cycle Arrest (G1 Phase) CDK->CellCycle Leads to Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Postulated mechanism of this compound-induced cell cycle arrest and apoptosis.

G cluster_1 Hedgehog Signaling Pathway This compound This compound (as an Oxysterol-like molecule) SMO Smoothened (SMO) This compound->SMO Activates SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Hh Target Gene Expression Nucleus->TargetGenes Promotes G cluster_2 LXR Signaling Pathway This compound This compound (as an LXR Agonist) LXR Liver X Receptor (LXR) This compound->LXR Binds and Activates Heterodimer LXR/RXR Heterodimer LXR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer LXRE LXR Response Element (LXRE) Heterodimer->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Regulates CellEffects Antiproliferative Effects TargetGenes->CellEffects Leads to

References

Application Notes and Protocols for Axinysterol in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research to better mimic the in vivo microenvironment of tumors.[1][2][3][4][] These models provide a more physiologically relevant context to study cellular responses to therapeutic agents compared to traditional two-dimensional (2D) monolayer cultures. Xanthohumol (XN), a natural bioactive compound, has shown promise in cancer therapy by inhibiting proliferation, migration, and invasion of cancer cells in 3D models. This document provides an overview of the application of compounds like XN in 3D cell culture, including their mechanism of action and protocols for experimental evaluation.

Mechanism of Action

Xanthohumol (XN) has been demonstrated to exert its anti-tumorigenic effects by targeting specific signaling pathways. In osteosarcoma (OS) cell lines, XN has been shown to block tumorigenic behavior by inhibiting the EFEMP1/PI3K/AKT signaling axis. This inhibition leads to reduced cell proliferation, migration, and invasion. Similarly, other sterol-like compounds, such as demethylincisterol A3 (DM-A3), have been found to inhibit the Wnt/β-catenin and SHP2 signaling pathways, which are crucial for cancer cell survival and differentiation. Stigmasterol, another phytosterol, has been reported to induce apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway. These findings highlight the potential of sterol-based compounds to modulate key cancer-related pathways.

Applications in 3D Cell Culture

The use of 3D cell culture models is critical for evaluating the efficacy of anti-cancer compounds. Cells grown in 3D spheroids often exhibit increased resistance to chemotherapy compared to their 2D counterparts, better reflecting the clinical scenario. Therefore, testing compounds like XN in 3D models provides a more accurate assessment of their therapeutic potential. Key applications include:

  • Anti-proliferation and Viability Assays: Evaluating the dose-dependent effects of the compound on the growth and viability of cancer cell spheroids.

  • Invasion Assays: Assessing the ability of the compound to inhibit the invasion of cancer cells from the spheroid into a surrounding matrix.

  • Mechanism of Action Studies: Elucidating the signaling pathways affected by the compound in a more physiologically relevant 3D context.

Quantitative Data

The following table summarizes the reported effects of Xanthohumol (XN) on the viability of MCF-7 (breast cancer) and A549 (lung cancer) cells in 2D versus 3D culture conditions.

Cell LineCulture ConditionConcentration Range (µM)Time Points (h)Observed Effect
MCF-72D and 3D9.37 - 30024, 48, 72Significant decrease in cell viability in a dose- and time-dependent manner in both conditions.
A5492D and 3D9.37 - 30024, 48, 72Significant decrease in cell viability in a dose- and time-dependent manner in both conditions.

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the formation of uniform spheroids, a common scaffold-free 3D cell culture method.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (non-tissue culture treated)

  • Micropipette and sterile tips

Procedure:

  • Culture cells in a standard 2D flask until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration.

  • Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Invert the lid of a Petri dish. Pipette 20 µL droplets of the cell suspension onto the inside of the lid, ensuring the droplets are spaced apart.

  • Carefully place the lid back on the Petri dish, which contains a small amount of sterile water or PBS to maintain humidity.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Spheroids will form within the droplets over 1-3 days. Monitor spheroid formation daily using an inverted microscope.

Protocol 2: Cell Viability Assessment in 3D Spheroids

This protocol outlines a method to assess the effect of a test compound on the viability of pre-formed spheroids.

Materials:

  • Pre-formed spheroids (from Protocol 1)

  • Complete cell culture medium

  • Test compound (e.g., Axinysterol/Xanthohumol) at various concentrations

  • 96-well ultra-low attachment round-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)

  • Luminometer

Procedure:

  • Gently harvest the spheroids from the hanging drops by washing them into a sterile reservoir with complete medium.

  • Transfer individual spheroids into the wells of a 96-well ultra-low attachment plate.

  • Prepare serial dilutions of the test compound in complete medium.

  • Carefully remove the existing medium from the wells containing the spheroids and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO or the solvent used for the compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound (e.g., Xanthohumol) EFEMP1 EFEMP1 This compound->EFEMP1 inhibits PI3K PI3K EFEMP1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Invasion Cell Invasion AKT->Invasion

Caption: this compound (e.g., Xanthohumol) signaling pathway inhibition.

G cluster_0 Phase 1: Spheroid Formation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Data Acquisition & Analysis A 1. Prepare single cell suspension B 2. Seed cells in hanging drops or ultra-low attachment plates A->B C 3. Incubate for 1-3 days to allow spheroid formation B->C D 4. Transfer spheroids to 96-well plates C->D E 5. Add this compound at varying concentrations D->E F 6. Incubate for desired treatment duration E->F G 7. Perform cell viability assay F->G H 8. Measure endpoint (e.g., luminescence) G->H I 9. Analyze data and determine IC50 H->I

References

Application Notes and Protocols for the Synthesis of Axinysterol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis of Axinysterol derivatives, focusing on semi-synthetic methods starting from the readily available fungal sterol, ergosterol (B1671047). This compound and its analogues, primarily ergosterol peroxide derivatives, have garnered significant interest due to their potential as anticancer agents. These compounds have been shown to modulate critical signaling pathways implicated in cancer progression.

Introduction

This compound is a naturally occurring marine steroid isolated from sponges of the genus Axinyssa. Structurally, it is a 5α,8α-epidioxyergostane-type sterol. The core of this compound's structure is shared with ergosterol peroxide, which can be semi-synthesized from ergosterol. This makes ergosterol a convenient starting material for the synthesis of a variety of this compound derivatives. The derivatization of the 3β-hydroxyl group allows for the modulation of the compound's physicochemical properties and biological activity.

Semi-Synthesis of the Ergosterol Peroxide Core

The key step in the semi-synthesis of the this compound core structure is the photo-oxidation of ergosterol to form ergosterol peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol). This reaction utilizes singlet oxygen, generated in situ by a photosensitizer, to react with the conjugated diene system in the B-ring of ergosterol.

Experimental Protocol: Photosensitized Oxidation of Ergosterol

Materials:

  • Ergosterol

  • Eosin Y (or Rose Bengal) as a photosensitizer

  • Solvent (e.g., Pyridine, Ethanol, or Methanol)

  • Oxygen gas

  • Visible light source (e.g., halogen quartz lamp)

  • Reaction flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve ergosterol in the chosen solvent in a reaction flask.

  • Add a catalytic amount of the photosensitizer (e.g., Eosin Y).

  • Bubble a slow stream of oxygen gas through the solution while stirring.

  • Irradiate the reaction mixture with a visible light source. The reaction should be monitored by thin-layer chromatography (TLC) to follow the consumption of ergosterol.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ergosterol peroxide. A reported yield for this reaction is 64%[1].

Synthesis of this compound Derivatives (3-O-Acyl Analogs)

The 3β-hydroxyl group of the ergosterol peroxide core can be readily acylated to produce a variety of ester derivatives. This allows for the introduction of different functional groups to explore structure-activity relationships.

Experimental Protocol: Acylation of Ergosterol Peroxide

Materials:

  • Ergosterol peroxide

  • Acylating agent (e.g., acyl chloride or anhydride)

  • Aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Pyridine, Triethylamine)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve ergosterol peroxide in the aprotic solvent in a reaction flask.

  • Add the base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acylating agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-O-acyl ergosterol peroxide derivative.

Quantitative Data

The following table summarizes the spectral data for a representative ergosterol peroxide derivative.

CompoundMolecular Formula1H NMR (500 MHz, Chloroform-d) δ (ppm)13C NMR (126 MHz, CDCl3) δ (ppm)HRMS (ESI-TOF) [M+H]+
3-O-chloroacetyl-ergosterol peroxide C30H45ClO46.51 (d, J = 8.5 Hz, 1H), 6.23 (d, J = 8.5 Hz, 1H), 5.21 (dd, J = 15.3, 7.5 Hz, 1H), 5.14 (dd, J = 15.3, 8.3 Hz, 1H), 5.11 – 5.03 (m, 1H), 4.01 (s, 2H), 2.19 – 0.79 (m, 39H)166.33, 135.13, 134.83, 132.30, 131.01, 81.68, 79.44, 71.77, 56.14, 51.55, 50.95, 44.54, 42.74, 41.05, 39.69, 39.24, 36.90, 34.17, 33.03, 32.92, 28.60, 26.05, 23.34, 20.84, 20.57, 19.92, 19.61, 18.02, 17.54, 12.85Calculated: 505.3085, Found: 505.3094[2]

Signaling Pathways and Mechanisms of Action

This compound derivatives and related compounds have been reported to exert their anticancer effects through the modulation of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. This compound-related compounds have been suggested to inhibit this pathway, leading to a decrease in the nuclear localization of β-catenin and subsequent downregulation of target genes involved in cell proliferation.

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Axinysterol_Derivative This compound Derivative Axinysterol_Derivative->Destruction_Complex Promotes Activity? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Wnt Wnt Wnt->Frizzled Wnt->LRP5_6

Caption: Wnt/β-catenin signaling pathway and potential intervention by this compound derivatives.

SHP2 Signaling Pathway

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling from receptor tyrosine kinases (RTKs) to the Ras-MAPK pathway. Inhibition of SHP2 can block cancer cell proliferation and survival.

SHP2_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SHP2->Ras Promotes Activation Axinysterol_Derivative This compound Derivative Axinysterol_Derivative->SHP2 Inhibits

Caption: SHP2 signaling pathway and its inhibition by this compound derivatives.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine. Some anticancer agents have been found to inhibit AChE, although the exact mechanism by which this contributes to their anticancer activity is still under investigation. It may involve non-classical roles of AChE in cell proliferation and apoptosis.

AChE_inhibition AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Acetylcholine Acetylcholine Acetylcholine->AChE Binds to Active Site Axinysterol_Derivative This compound Derivative Axinysterol_Derivative->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow Start Ergosterol Step1 Photo-oxidation Start->Step1 Intermediate Ergosterol Peroxide Step1->Intermediate Step2 Derivatization (e.g., Acylation) Intermediate->Step2 Product This compound Derivative Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Activity Assays (e.g., Cytotoxicity) Characterization->Biological_Assay End Lead Compound Identification Biological_Assay->End

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The semi-synthesis of this compound derivatives from ergosterol provides a viable and efficient route to access these biologically active molecules. The protocols and data presented herein offer a foundation for researchers to synthesize and evaluate novel analogs for potential therapeutic applications, particularly in the field of oncology. Further exploration of the structure-activity relationships and the intricate mechanisms of action of these compounds will be crucial for the development of new and effective anticancer drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Axinysterol Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Axinysterol concentration for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel sterol-like compound such as this compound, it is advisable to begin with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic or semi-logarithmic dilution series. We recommend an initial 7-point series spanning from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).[1] This wide range will help in identifying an approximate IC50 (half-maximal inhibitory concentration) value, which can then be narrowed down in subsequent, more focused experiments.

Q2: How should I dissolve this compound, which is expected to be hydrophobic?

A2: Due to its sterol structure, this compound is likely to have low aqueous solubility. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your cytotoxicity assay, this stock solution should be serially diluted in complete cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup. If precipitation occurs upon dilution in the medium, consider using a co-solvent like Pluronic F-127 or brief sonication to improve solubility.[3]

Q3: What is the proposed mechanism of action for this compound's cytotoxicity?

A3: As a sterol-like compound, this compound may exert its cytotoxic effects through various mechanisms. Sterols and their metabolites can influence the fluidity and composition of cellular membranes, which in turn can affect the function of membrane-bound proteins and signaling receptors.[4] One potential mechanism is the modulation of signaling pathways critical for cancer cell proliferation and survival, such as the EGFR or Wnt signaling pathways.[5] this compound might also interfere with cholesterol biosynthesis or transport, leading to an accumulation of toxic intermediates or disruption of cellular homeostasis. The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound.

Axinysterol_Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound Plasma_Membrane Plasma Membrane Disruption This compound->Plasma_Membrane EGFR EGFR Signaling This compound->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis

Hypothetical this compound signaling cascade.

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time can vary depending on this compound's mechanism of action and the doubling time of your cell line. A time-course experiment is recommended to determine the ideal duration for observing a cytotoxic effect. Typical incubation periods for cytotoxicity assays are 24, 48, and 72 hours. Shorter incubation times may be sufficient for compounds that induce acute toxicity, while longer times may be necessary for those that affect cell proliferation.

Q5: Which cytotoxicity assay is most suitable for this compound?

A5: The choice of assay depends on the anticipated mechanism of action. The MTT assay, which measures metabolic activity, is a widely used and reliable method for assessing cell viability. However, if this compound is suspected of interfering with mitochondrial function, this could lead to misleading results. In such cases, alternative assays should be considered, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells. A live/dead staining assay using fluorescent dyes like propidium (B1200493) iodide can also provide a direct measure of cell death.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. Compound precipitation.3. Edge effects in the 96-well plate.1. Ensure the cell suspension is homogeneous before and during seeding.2. Visually inspect wells for precipitate. If observed, refer to solubility optimization (FAQ Q2).3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed 1. This compound concentration is too low.2. Incubation time is too short.3. The chosen cell line is resistant.1. Test a higher concentration range.2. Increase the incubation time (e.g., up to 72 hours).3. Verify the compound's activity in a different, potentially more sensitive, cell line.
Excessive cell death even at low concentrations 1. This compound is highly potent.2. Cells are particularly sensitive.3. Solvent concentration is too high.1. Use a lower concentration range.2. Reduce the incubation time.3. Ensure the final solvent concentration is not contributing to toxicity by running a solvent-only control.
U-shaped dose-response curve 1. Compound precipitation at high concentrations interfering with assay readings.2. Direct chemical interference of this compound with the assay reagent.1. Check for precipitation and adjust the solubilization method.2. Run a cell-free control with this compound and the assay reagent to check for direct interaction. If interference is confirmed, consider a different cytotoxicity assay.

Experimental Protocols

General Workflow for Optimizing this compound Concentration

The following diagram outlines a general workflow for determining the optimal concentration of this compound for cytotoxicity assays.

Experimental_Workflow Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solubilize Prepare this compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions of this compound Solubilize->Serial_Dilution Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound Concentrations Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay Data_Analysis Analyze Data and Calculate IC50 Cytotoxicity_Assay->Data_Analysis Optimize Optimize Concentration Range for Future Experiments Data_Analysis->Optimize

General experimental workflow.
MTT Assay Protocol for this compound

This protocol provides a general guideline for assessing the cytotoxic effects of this compound using an MTT assay.

Day 1: Cell Seeding

  • Harvest and count cells, ensuring viability is >95%.

  • Dilute the cell suspension to the optimal seeding density (empirically determined for each cell line, typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

Day 2: this compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include untreated cells and vehicle control (cells treated with medium containing the same concentration of DMSO as the highest this compound concentration).

  • Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

The following table presents hypothetical IC50 values for this compound across various cancer cell lines after a 48-hour incubation period. This data is for illustrative purposes only.

Cell Line Cancer Type Hypothetical IC50 (µM)
MCF-7Breast Cancer12.5
MDA-MB-231Breast Cancer25.8
A549Lung Cancer8.2
HCT116Colon Cancer15.1
PC-3Prostate Cancer32.4
HeLaCervical Cancer18.9

References

Axinysterol In Vitro Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Axinysterol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

This compound is a steroidal compound isolated from marine sponges of the genus Axinyssa and is noted for its potential anticancer activity.[1] Like many steroidal and hydrophobic compounds, this compound has low aqueous solubility, which can lead to challenges in achieving and maintaining the desired concentrations in in vitro assays.[2] Poor solubility can result in compound precipitation, leading to inaccurate and unreliable experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

For hydrophobic compounds like this compound, the most common solvent for creating high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[3][4] Ethanol can also be used. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.

Q3: My this compound solution appears cloudy or has visible particles. What should I do?

A cloudy appearance or visible particulates in your stock solution indicate that the compound has not fully dissolved or has precipitated.[3] Gentle warming in a 37°C water bath and vortexing or sonication can help to redissolve the compound. However, if the issue persists, preparing a fresh, less concentrated stock solution is recommended.

Q4: How can I prevent this compound from precipitating when I add it to my aqueous cell culture medium?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This "crashing out" occurs because the high concentration of the compound in the organic solvent is no longer soluble as the solvent is diluted in the aqueous medium. To mitigate this, it is recommended to:

  • Use a lower final concentration: The most direct approach is to reduce the final working concentration of this compound in your experiment.

  • Perform serial dilutions: Instead of adding the concentrated stock directly to the medium, perform intermediate dilutions in your cell culture medium.

  • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Ensure thorough mixing: Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion.

Q5: Can the final concentration of DMSO affect my cells?

Yes, high concentrations of DMSO can be toxic to cells. It is a standard practice to keep the final concentration of DMSO in cell culture media at or below 0.5%, and ideally as low as possible (e.g., ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Medium

Symptoms: The cell culture medium becomes cloudy or shows visible precipitate immediately after adding the this compound stock solution.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound. Conduct a preliminary solubility test to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of medium can cause a rapid solvent shift, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound solution drop-wise while gently mixing.
Low Temperature of Medium Adding the compound to cold medium can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Improper Mixing Inadequate mixing can create localized areas of high compound concentration, causing precipitation.Add the stock solution slowly to the vortex of the medium while it is being gently stirred or swirled.
Issue 2: Delayed Precipitation of this compound in Culture

Symptoms: The medium with this compound appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly moving the culture vessel between the incubator and a colder environment can cause the compound to fall out of solution.Prepare fresh this compound-containing medium for each experiment and avoid repeated temperature changes.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes over time.Reduce the serum concentration if experimentally permissible. Consider using a different basal medium formulation. Prepare the final working solution fresh before each use.
pH Shifts in Medium Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of the compound.Ensure the culture medium is adequately buffered. Monitor the pH of the medium during the experiment.
Evaporation Evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Maintain proper humidity in the incubator. Ensure culture plates or flasks are well-sealed.

Quantitative Data Summary

SolventRepresentative Solubility of Steroidal Compounds (g/L)Reference
WaterVery low (often < 0.01 g/L)
Ethanol10 - 50 g/L
Ethanol-Water Mixture (50:50)1 - 10 g/L
DMSO> 50 g/L
Acetonitrile5 - 20 g/L
Methanol5 - 20 g/L

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard kinetic solubility assay procedures.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation Mixture: In duplicate, add 10 µL of the 10 mM this compound stock solution to 490 µL of PBS in a 1.5 mL microcentrifuge tube. This results in a 200 µM solution with 2% DMSO.

  • Incubation: Place the tubes in a thermomixer and incubate at 25°C with shaking (e.g., 850 rpm) for 2 hours.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated compound.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Analysis: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Interpretation: The measured concentration represents the kinetic solubility of this compound under these conditions.

Visualizations

This compound and the Wnt/β-catenin Signaling Pathway

Axin is a crucial scaffold protein in the Wnt/β-catenin signaling pathway. It facilitates the phosphorylation of β-catenin by GSK-3β, marking it for degradation. By interacting with components of this pathway, this compound may exert its anticancer effects.

Caption: The canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for Troubleshooting this compound Solubility

This workflow provides a logical sequence of steps to address solubility issues with this compound in your in vitro experiments.

Troubleshooting_Workflow start Start: this compound Solubility Issue check_stock 1. Check Stock Solution (Clarity, Concentration) start->check_stock is_stock_ok Is Stock OK? check_stock->is_stock_ok remake_stock Remake Stock Solution (Lower concentration, fresh solvent) is_stock_ok->remake_stock No prepare_working 2. Prepare Working Solution (Pre-warm media, slow addition) is_stock_ok->prepare_working Yes remake_stock->check_stock observe_precipitate Observe for Precipitation prepare_working->observe_precipitate no_precipitate Proceed with Experiment observe_precipitate->no_precipitate No Precipitate precipitate_immediate Immediate Precipitation observe_precipitate->precipitate_immediate Immediate precipitate_delayed Delayed Precipitation observe_precipitate->precipitate_delayed Delayed troubleshoot_immediate Troubleshoot Immediate Precipitation (Lower final concentration, serial dilution) precipitate_immediate->troubleshoot_immediate troubleshoot_delayed Troubleshoot Delayed Precipitation (Fresh media, check pH, control environment) precipitate_delayed->troubleshoot_delayed re_evaluate Re-evaluate Experiment troubleshoot_immediate->re_evaluate troubleshoot_delayed->re_evaluate

References

Axinysterol stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of Axinysterol in solution. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For maximum stability, this compound stock solutions should be stored at -80°C in a tightly sealed container, protected from light. For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but validation is recommended.[1][2] Factors such as temperature, light, and exposure to air can significantly impact the stability of sterol compounds.[3][4]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is sparingly soluble in aqueous solutions. For stock solutions, organic solvents such as DMSO, ethanol, or DMF are recommended. When preparing working solutions, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity or other off-target effects in biological assays. Always use high-purity, anhydrous solvents to prevent degradation.

Q3: What are the common signs of this compound degradation in solution?

A3: Visual indicators of degradation can include a change in the color or clarity of the solution. However, chemical degradation often occurs without visible changes. The most reliable way to detect degradation is through analytical methods such as HPLC-UV or LC-MS, which can identify and quantify the parent compound and its degradation products.[5]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of many pharmaceutical compounds is pH-dependent. For sterol-like compounds, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. It is recommended to maintain the pH of aqueous solutions containing this compound within a neutral range (pH 6-8) for optimal stability.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the working solution.

  • Troubleshooting Steps:

    • Prepare fresh working solutions from a frozen stock solution immediately before each experiment.

    • Verify the stability of this compound under your specific assay conditions (e.g., temperature, media components).

    • Use an analytical method like HPLC to check the purity of your this compound solution.

Issue 2: Precipitate formation when diluting stock solution into aqueous media.

  • Possible Cause: Poor solubility of this compound in the aqueous buffer.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound in the working solution.

    • Increase the concentration of the organic co-solvent, if permissible for your experimental system.

    • Consider using a formulating agent, such as a cyclodextrin, to improve solubility.

Quantitative Data on this compound Stability

The following tables present hypothetical stability data for this compound under various conditions to illustrate expected trends. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Table 1: Effect of Temperature on this compound Stability in DMSO

TemperaturePurity after 24 hoursPurity after 7 days
25°C (Room Temp)98%90%
4°C99.5%98%
-20°C>99.9%99.5%
-80°C>99.9%>99.9%

Table 2: Effect of pH on this compound Stability in 1% DMSO/Aqueous Buffer at 25°C

pHPurity after 8 hours
3.092%
5.097%
7.499%
9.095%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solution into the desired experimental buffer (e.g., PBS) to the final concentration.

  • Incubation:

    • Aliquot the working solutions into separate vials for each time point and condition to be tested (e.g., different temperatures, pH values).

    • Incubate the solutions under the specified conditions for the duration of the experiment.

  • Sample Analysis:

    • At each time point, remove a vial and quench any ongoing reaction by freezing at -80°C.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solutions (e.g., in PBS) stock->working conditions Incubate under Test Conditions (Temp, pH, Light) working->conditions sampling Sample at Time Points conditions->sampling hplc Analyze by HPLC sampling->hplc data Analyze Data hplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway This compound This compound Oxidation Oxidation Products This compound->Oxidation O2, Light Hydrolysis Hydrolysis Products This compound->Hydrolysis H2O, pH Isomerization Isomers This compound->Isomerization Heat, Light

Caption: Potential degradation pathways of this compound.

influencing_factors center This compound Stability Temp Temperature center->Temp pH pH center->pH Light Light Exposure center->Light Solvent Solvent Type center->Solvent Oxygen Oxygen center->Oxygen Container Container Material center->Container

Caption: Factors influencing this compound stability in solution.

References

How to prevent Axinysterol precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Axinysterol. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding the use of this compound in experimental settings. This compound is a steroidal compound isolated from marine sponges, and like many hydrophobic molecules, it requires careful handling to prevent precipitation in aqueous culture media.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a steroidal compound derived from marine sponges of the genus Axinyssa.[1] It is utilized in oncology research due to its demonstrated anticancer properties.[1] Its mechanism of action is believed to involve the inhibition of critical pro-survival signaling pathways in cancer cells.

Q2: My this compound precipitated immediately after I added its DMSO stock to my cell culture media. What happened?

A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[2] The immediate precipitation is due to the final concentration of this compound exceeding its solubility limit in the culture medium.[2]

Q3: What is the best solvent for preparing an this compound stock solution?

A3: For hydrophobic compounds like this compound, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.

Q4: Can I just filter the media after the precipitate has formed?

A4: Filtering the media to remove the precipitate is not recommended. This action would remove an unknown quantity of the compound, leading to an inaccurate final concentration and compromising the validity of your experimental results. The best approach is to prepare a fresh solution using methods that prevent precipitation.

Q5: Is it safe to store this compound diluted in cell culture media?

A5: No, it is not advisable to store this compound in culture media for extended periods. To ensure compound stability and avoid precipitation or degradation over time, you should prepare fresh working dilutions from your DMSO stock immediately before each experiment.

Troubleshooting Guide for this compound Precipitation

This guide addresses specific issues you may encounter with this compound solubility.

ObservationPotential CauseRecommended Solution
Immediate, heavy precipitation upon adding stock to media.Concentration Exceeds Solubility: The final concentration is far above this compound's solubility limit in the aqueous media.Decrease the final working concentration. Perform a solubility test (see Protocol 2) to find the maximum soluble concentration for your specific media and conditions.
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly and quickly into the media causes the compound to "crash out."Add the DMSO stock to pre-warmed (37°C) media dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.
Fine precipitate or cloudiness appears over several hours in the incubator.Temperature or pH Shift: The shift from room temperature to 37°C or changes in media pH due to the CO2 environment can decrease solubility over time.Always prepare dilutions in media that has been pre-warmed and pre-equilibrated to 37°C and the appropriate CO2 level.
Interaction with Media Components: this compound may interact with salts or proteins in the serum over time, leading to precipitation.If using serum, consider reducing the serum concentration. Alternatively, you can pre-incubate the diluted this compound in serum-free media before adding it to the complete, serum-containing culture.
Inconsistent Results between experiments.Stock Solution Degradation: Repeated freeze-thaw cycles of the DMSO stock can lead to compound degradation or precipitation within the stock itself.Aliquot the high-concentration DMSO stock into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
High Final DMSO Concentration: While DMSO aids dissolution, final concentrations above 0.5% can be toxic to cells and may not prevent precipitation upon high dilution.Keep the final DMSO concentration in the culture below 0.5%, and ideally below 0.1%. This may require making a more concentrated primary stock solution.
Solubility Data for Hydrophobic Steroidal Compounds

While specific quantitative data for this compound is limited, the following table provides a general solubility profile typical for compounds of this class.

SolventRelative SolubilityNotes
Water / PBS InsolubleSteroidal structures are highly hydrophobic.
Ethanol SolubleCan be used, but DMSO is generally preferred for higher concentrations.
Methanol Moderately SolubleLower solubility compared to DMSO or Ethanol.
DMSO Highly Soluble (>10 mg/mL)Recommended solvent for primary stock solutions.
DMF / Acetonitrile SolubleAlternative organic solvents, but their compatibility with cell-based assays must be verified.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol details the steps for correctly dissolving this compound powder to create a stable, high-concentration stock.

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of fresh, anhydrous 100% DMSO to the vial to achieve a high concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the vial for 1-2 minutes to fully dissolve the powder. If needed, brief sonication in a water bath can assist dissolution.

  • Visual Inspection: Confirm that the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots tightly sealed at -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in Media

This experiment is crucial for identifying the highest working concentration of this compound that your specific cell culture medium can support without precipitation.

  • Prepare Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of your this compound DMSO stock in your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO stock concentration to 198 µL of media to test a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Include Controls: Add a "media only" control and a "DMSO only" control (media with the highest volume of DMSO used).

  • Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Precipitation: Observe the wells for any signs of cloudiness or precipitate at multiple time points. This can be done by visual inspection or more quantitatively by measuring the absorbance at 600 nm, where an increase indicates precipitation.

  • Determine Limit: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Visual Guides

Experimental Workflow

The following diagram illustrates the recommended workflow for preparing and using this compound to minimize precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment p1 Equilibrate this compound Powder to RT p2 Dissolve in 100% Anhydrous DMSO p1->p2 d1 Pre-warm Culture Media to 37°C p3 Vortex / Sonicate Until Clear p2->p3 p4 Aliquot for Single Use & Store at -80°C p3->p4 d2 Thaw One Aliquot of this compound Stock p4->d2 d3 Add Stock Dropwise to Media While Swirling d1->d3 e1 Add Medicated Media to Cells d2->d3 d4 Visually Inspect for Clarity d3->d4 d4->e1 e2 Incubate for Experiment Duration e1->e2

Caption: Recommended workflow for this compound preparation and use.

Troubleshooting Flowchart

Use this flowchart to diagnose the cause of precipitation.

G start Precipitate Observed in Media q1 When did it appear? start->q1 a1_imm Immediately Upon Dilution q1->a1_imm Immediately a1_del After Time in Incubator q1->a1_del Delayed res1 Likely Cause: - Concentration too high - Rapid dilution Solution: - Lower concentration - Add stock slowly to  pre-warmed media a1_imm->res1 res2 Likely Cause: - Temp/pH instability - Media interaction Solution: - Pre-equilibrate media - Test in serum-free media a1_del->res2

Caption: Flowchart for troubleshooting this compound precipitation.

Hypothetical Signaling Pathway

This compound, as a steroidal anticancer agent, may function by inhibiting a pro-survival signaling pathway. The diagram below illustrates a hypothetical pathway that could be a target.

G cluster_effects Cellular Outcomes GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec PI3K PI3K Rec->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Surv Survival (Anti-apoptosis) AKT->Surv Prolif Cell Proliferation mTOR->Prolif Axin This compound Axin->AKT

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Overcoming resistance to Axinysterol in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Axinysterol Technical Support Center

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome experimental challenges, particularly concerning resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the Tankyrase enzymes (TNKS1 and TNKS2). Tankyrases are members of the poly-ADP ribose polymerase (PARP) family that play a key role in the Wnt/β-catenin signaling pathway.[1][2] They do this by marking the destruction complex component, Axin, for degradation.[3] By inhibiting Tankyrase, this compound stabilizes Axin levels, which enhances the degradation of β-catenin, a critical driver of proliferation in many cancers.[3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?

A2: Reduced sensitivity, often observed as an increase in the IC50 value, can arise from several mechanisms of acquired resistance. The most common causes include:

  • On-target alterations: Mutations in the TNKS1 or TNKS2 genes that prevent this compound from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to promote survival and proliferation, compensating for the inhibition of Wnt/β-catenin signaling.[4] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell, reducing its intracellular concentration.

  • Changes in the tumor microenvironment: Interactions between tumor cells and their surrounding environment can contribute to drug resistance.

Q3: How can I confirm that my cell line is developing resistance to this compound?

A3: Resistance can be confirmed through a series of experiments:

  • Serial IC50 Determinations: Regularly perform cell viability assays to determine the IC50 of this compound in your cell line. A significant and consistent increase in the IC50 value (typically >5-fold) is a strong indicator of resistance.

  • Washout Experiment: To confirm that the resistance is a stable trait, remove this compound from the culture medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely due to stable genetic or epigenetic changes.

  • Clonal Selection: Isolate single-cell clones from the resistant population and test their individual IC50 values. This can help determine if the resistance is uniform or heterogeneous within the cell population.

Troubleshooting Guides

Problem 1: Increased IC50 value for this compound in my cell line.

This guide will help you investigate the potential causes of an increased IC50 value, a key indicator of drug resistance.

Hypothetical Data: IC50 Shift in A549 Lung Cancer Cells

Cell LineTreatment DurationIC50 (µM)Fold Change
A549 (Parental)N/A0.51
A549-AxR (Resistant)6 months7.815.6

dot

cluster_pathway This compound Mechanism of Action Wnt Wnt Ligand FZD_LRP FZD/LRP Receptor Wnt->FZD_LRP Binds DVL DVL FZD_LRP->DVL Recruits Axin_Complex Axin Destruction Complex (APC, GSK3β) DVL->Axin_Complex Inhibits TNKS Tankyrase TNKS->Axin_Complex Degrades Axin Beta_Catenin β-catenin Axin_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus & Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates This compound This compound This compound->TNKS Inhibits cluster_workflow Troubleshooting this compound Resistance Start Increased IC50 Observed Check_Target Analyze Target Expression (TNKS1/2) - qPCR - Western Blot Start->Check_Target Check_Bypass Probe Bypass Pathways (p-Akt, p-ERK) - Western Blot Start->Check_Bypass Check_Efflux Measure Efflux Pumps (ABCB1) - qPCR - Western Blot Start->Check_Efflux Target_Upregulated Target Upregulated? Check_Target->Target_Upregulated Bypass_Active Bypass Pathway Active? Check_Bypass->Bypass_Active Efflux_Upregulated Efflux Pump Upregulated? Check_Efflux->Efflux_Upregulated Conclusion_Target Resistance Mechanism: Target Upregulation Target_Upregulated->Conclusion_Target Yes Other_Mechanisms Investigate Other Mechanisms (e.g., Target Mutation) Target_Upregulated->Other_Mechanisms No Conclusion_Bypass Resistance Mechanism: Bypass Activation Bypass_Active->Conclusion_Bypass Yes Bypass_Active->Other_Mechanisms No Conclusion_Efflux Resistance Mechanism: Drug Efflux Efflux_Upregulated->Conclusion_Efflux Yes Efflux_Upregulated->Other_Mechanisms No cluster_bypass Bypass Pathway Activation RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Axinysterol_Block Wnt_Pathway Wnt/β-catenin Pathway Axinysterol_Block->Wnt_Pathway X Wnt_Pathway->Proliferation

References

Axinysterol Bioavailability Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Axinysterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring steroidal compound isolated from marine sponges of the genus Axinyssa that has demonstrated anticancer properties in research settings.[1] Like many sterols and other lipophilic drug candidates, this compound is expected to have low aqueous solubility.[2][3][4] This poor solubility is a primary cause of low oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5] Consequently, achieving therapeutic concentrations in vivo can be challenging, leading to inconsistent and suboptimal results in preclinical studies.

Q2: What are the key factors limiting the in vivo bioavailability of this compound?

The primary factors are rooted in its physicochemical properties and physiological processes:

  • Poor Aqueous Solubility: As a hydrophobic sterol, this compound does not readily dissolve in the aqueous environment of the gastrointestinal tract.

  • Low Dissolution Rate: The rate at which solid this compound dissolves is a major limiting step for absorption.

  • Intestinal Permeability: While its lipophilic nature might suggest good membrane permeability, poor solubility can prevent an effective concentration gradient from forming at the intestinal wall.

  • First-Pass Metabolism: Like many compounds, this compound may be subject to metabolism in the intestinal wall or the liver before it reaches systemic circulation, further reducing its bioavailability.

Q3: What are the main strategies to improve the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the bioavailability of hydrophobic drugs like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, which can improve the dissolution rate.

  • Amorphous Formulations: Converting the crystalline form of this compound to a more soluble amorphous state, often stabilized in a polymer matrix (solid dispersions), can enhance both solubility and dissolution.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as oils, emulsions, or Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gut.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic this compound molecule and increase its apparent water solubility.

Troubleshooting Guide

Problem 1: Very low or undetectable plasma concentrations of this compound in my in vivo pharmacokinetic (PK) study.

Potential Cause Troubleshooting Action
Poor Dissolution The compound is not dissolving in the GI tract.
Solution: Reformulate this compound using a bioavailability-enhancing technique. Start with a simple lipid-based formulation or a nanosuspension.
Inadequate Formulation The vehicle used for administration (e.g., simple suspension in water) is not suitable for a hydrophobic compound.
Solution: Switch to a more appropriate vehicle. See Table 1 for a comparison of formulation strategies.
Rapid Metabolism This compound may be undergoing extensive first-pass metabolism in the gut wall or liver.
Solution: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or developing a prodrug.
Analytical Method Not Sensitive Enough The limit of quantification (LOQ) of your bioanalytical method (e.g., LC-MS/MS) is too high to detect the low circulating levels.
Solution: Optimize the mass spectrometry parameters and sample extraction procedure to improve the sensitivity of your analytical method.

Problem 2: High variability in plasma concentrations between animal subjects.

Potential Cause Troubleshooting Action
Inconsistent Formulation If using a suspension, particles may be settling, leading to inconsistent dosing. If using a lipid system, it may not be homogenous.
Solution: Ensure the formulation is homogenous before and during dosing. For suspensions, vortex thoroughly between dosing each animal. For emulsions, check for phase separation.
Food Effects The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic compounds.
Solution: Standardize the fasting period for all animals before dosing. Alternatively, conduct a food-effect study to characterize the impact of food on absorption.
Biological Variability Natural differences in animal physiology (e.g., gastric pH, GI motility) can contribute to variability.
Solution: While this cannot be eliminated, increasing the number of animals per group (n) can improve the statistical power and provide a more reliable mean pharmacokinetic profile.

Data Presentation: Formulation Strategy Comparison

Table 1: Overview of Formulation Strategies for this compound

Formulation StrategyMechanism of Bioavailability EnhancementKey AdvantagesKey Disadvantages
Micronization/Nanonization Increases surface area-to-volume ratio, enhancing dissolution rate.Relatively simple technology; applicable to many compounds.May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersion Presents the drug in a high-energy, amorphous state within a hydrophilic polymer matrix, increasing solubility and dissolution.Can achieve significant increases in solubility; established manufacturing processes (spray drying, hot melt extrusion).Physically unstable over time (risk of recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mix of oils and surfactants, which forms a fine emulsion in the gut, bypassing the dissolution step.Can significantly increase absorption; mimics the body's natural lipid absorption pathway.Requires careful screening of excipients; potential for GI side effects at high surfactant concentrations.
Cyclodextrin Complexation Forms a host-guest inclusion complex, where the hydrophobic drug resides within the cyclodextrin's cavity, increasing its solubility in water.High solubilization potential; can be used in liquid or solid dosage forms.Limited by the stoichiometry of the complex; can be expensive.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension

  • Objective: To reduce the particle size of this compound to the nanometer range to improve its dissolution rate.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, high-pressure homogenizer or wet mill.

  • Methodology:

    • Prepare a pre-suspension by dispersing this compound powder (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v) in purified water.

    • Stir this mixture at high speed for 30 minutes to ensure adequate wetting.

    • Process the pre-suspension through a high-pressure homogenizer (e.g., at 1500 bar for 20-30 cycles) or a wet media mill until the desired particle size is achieved.

    • Monitor particle size using a dynamic light scattering (DLS) instrument. The target is typically a mean particle size of 100-300 nm.

    • The resulting nanosuspension can be used directly for in vitro dissolution testing or in vivo studies.

Protocol 2: In Vitro Dissolution Testing

  • Objective: To compare the dissolution rate of a formulated this compound (e.g., nanosuspension) against the unformulated (raw) drug.

  • Materials: USP Dissolution Apparatus 2 (paddle), dissolution medium (e.g., Simulated Gastric Fluid or Fasted State Simulated Intestinal Fluid), formulated and unformulated this compound, HPLC system for analysis.

  • Methodology:

    • Pre-heat the dissolution medium to 37°C ± 0.5°C.

    • Add a precisely weighed amount of this compound (formulated and unformulated in separate vessels) to the dissolution vessels.

    • Begin paddle rotation at a set speed (e.g., 75 RPM).

    • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-heated medium.

    • Filter the samples immediately through a suitable syringe filter (e.g., 0.22 µm PVDF).

    • Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine the plasma concentration-time profile of this compound after oral administration of a specific formulation and calculate key PK parameters (Cmax, Tmax, AUC).

  • Materials: Male Sprague-Dawley rats (or other appropriate species), this compound formulation, oral gavage needles, blood collection tubes (e.g., with K2-EDTA), bioanalytical LC-MS/MS system.

  • Methodology:

    • Fast animals overnight (e.g., 12 hours) with free access to water.

    • Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of dosing.

    • At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., ~100 µL) from the tail vein or another appropriate site into anticoagulant-containing tubes.

    • Process the blood samples by centrifugation (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Plot the mean plasma concentration versus time and calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A This compound API (Poor Solubility) B Physicochemical Characterization (Solubility, LogP, pKa) A->B C Initial Formulation Screening (e.g., Lipid, Polymer) B->C D Select Lead Strategy (e.g., SEDDS, Nanosuspension) C->D E Formulation Optimization (Excipient Ratios, Particle Size) D->E F In Vitro Dissolution & Permeability (Caco-2) E->F G Rodent Pharmacokinetic (PK) Study F->G Promising In Vitro Data H Data Analysis (AUC, Cmax, Tmax) G->H I Decision Point: Proceed to Efficacy Model? H->I G Start Low Bioavailability Observed in PK Study CheckDissolution Was an enhanced formulation used? Start->CheckDissolution CheckMetabolism Is the compound metabolically stable? CheckDissolution->CheckMetabolism Yes DevelopFormulation Action: Develop an enhanced formulation (e.g., SEDDS, Nanosuspension). CheckDissolution->DevelopFormulation No CheckPermeability Is intestinal permeability high? CheckMetabolism->CheckPermeability Yes MetabolismIssue Root Cause: High First-Pass Metabolism CheckMetabolism->MetabolismIssue No PermeabilityIssue Root Cause: Poor Membrane Permeability CheckPermeability->PermeabilityIssue No DissolutionIssue Root Cause: Dissolution-Rate Limited Absorption CheckPermeability->DissolutionIssue Yes DevelopFormulation->DissolutionIssue G Mechanism of Lipid-Based Drug Delivery (SEDDS) cluster_lumen GI Lumen cluster_membrane Intestinal Wall (Enterocyte) SEDDS This compound in SEDDS (Oil, Surfactant, Drug) Emulsion Fine Oil Droplets (Micro/Nanoemulsion) SEDDS->Emulsion Dispersion in Aqueous Fluids Micelle Mixed Micelles with Bile Salts Emulsion->Micelle Digestion by Lipases Absorbed This compound Absorption Micelle->Absorbed Passive Diffusion PortalVein Portal Vein (to Liver) Absorbed->PortalVein

References

Statistical design of experiments for Axinysterol optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Axinysterol Optimization

Disclaimer: The following guide uses "this compound" as a hypothetical novel sterol to illustrate the principles and troubleshooting of process optimization using statistical Design of Experiments (DoE). The methodologies described are based on established practices for natural product and sterol optimization.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when applying statistical design of experiments to optimize the production or extraction of a novel compound like this compound.

Q1: What is Design of Experiments (DoE) and why should I use it for this compound optimization?

A: Design of Experiments (DoE) is a statistical tool used to systematically plan and conduct experiments.[1][2] Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows you to vary multiple factors simultaneously.[1][3] This is highly efficient for understanding complex processes, identifying critical process parameters (CPPs), and finding the optimal conditions for maximizing this compound yield with fewer experimental runs, saving time and resources.

Q2: I have too many potential factors that could affect my this compound yield. Where do I start?

A: The first step in a DoE approach is often a screening design . Designs like Plackett-Burman or fractional factorials are used to efficiently identify the few most significant factors from a larger list of potential variables. This is based on the Pareto principle, which suggests that a small number of factors are responsible for the majority of the effect.

Q3: What is the difference between a screening design and an optimization design?

A: A screening design is used to identify the vital few factors that have the most significant impact on the response (e.g., this compound yield). Once these key factors are identified, an optimization design , such as a central composite design (CCD) or Box-Behnken design (BBD), is used. These designs explore the relationships between the key factors and the response in more detail, allowing you to build a predictive model and find the optimal operating conditions.

Q4: What is Response Surface Methodology (RSM)?

A: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used with optimization designs. After running the experiments from your optimization design, RSM helps you fit a polynomial model to the data. This model creates a "response surface," which can be visualized as a 3D plot or a contour plot, showing how the factors influence the this compound yield. The primary goal of RSM is to determine the optimal settings of the factors to maximize or minimize the response.

Q5: My model from the RSM analysis has a low R-squared value. What does this mean?

A: A low R-squared value indicates that the model does not explain a large proportion of the variability in your response. This could mean that other significant factors were not included in the experiment, there is high variability (error) in your experimental measurements, or the chosen mathematical model (e.g., linear, quadratic) is not a good fit for the true relationship between the factors and the response. It is crucial to check model adequacy using techniques like ANOVA and lack-of-fit tests.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound optimization experiments.

Issue 1: Low or No this compound Yield in All Experimental Runs
Possible Cause Troubleshooting Step
Incorrect Factor Ranges The chosen ranges for factors like temperature, pH, or solvent concentration may be completely outside the viable region for this compound production/stability. Action: Conduct preliminary single-factor experiments to find a baseline range where some product is formed before proceeding with a multi-factor DoE.
Degradation of Product This compound may be unstable under the chosen experimental conditions (e.g., sensitive to light, heat, or oxidation). Analytical methods for sterols can be complex and require careful sample handling. Action: Review literature on similar sterol compounds. Add antioxidants if necessary. Ensure proper sample storage and handling post-extraction.
Analytical Method Failure The method used to quantify this compound (e.g., HPLC, GC-MS) may not be properly calibrated or sensitive enough. Sterol analysis can be challenging due to their hydrophobicity and potential for being esterified. Action: Run a known positive control or a spiked sample to verify the analytical method is working. Check instrument calibration and detector response.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Poor Control of Uncontrolled Variables Factors not included in your experimental design (e.g., ambient humidity, mixing speed, age of reagents) may be influencing the outcome. A key requirement for DoE is establishing system reliability and reproducibility. Action: Identify and keep uncontrolled factors as constant as possible throughout the experiments. Randomize the run order of your experiments to average out the effects of time-dependent variables.
Inhomogeneous Starting Material If this compound is extracted from a natural source (e.g., plant or microbial culture), variability in the raw material can lead to inconsistent yields. The quality of the raw material significantly impacts the final extract. Action: Homogenize the starting material as much as possible. Use a single, well-mixed batch for the entire set of experiments.
Measurement Error High variability in the analytical quantification step can mask the true effects of the factors. Action: Perform replicate measurements for each experimental run to assess the pure error of your measurement system. Refine the analytical protocol to improve precision.
Issue 3: The Statistical Model Shows a Significant "Lack-of-Fit"
Possible Cause Troubleshooting Step
Inadequate Model Type The chosen model (e.g., a linear model) is too simple to capture the true, more complex relationship (e.g., curvature) between the factors and the this compound yield. Action: Augment your design with axial and center points to allow for fitting a quadratic model (a key feature of Response Surface Methodology).
Presence of Outliers One or more experimental runs may have resulted in an anomalous value due to a mistake (e.g., incorrect measurement, contamination). Action: Examine residual plots to identify potential outliers. If an outlier is found, investigate the cause. It may be appropriate to remove the data point and re-analyze the model, but this should be done with caution and justification.
Factor Interactions Are Not Accounted For The effect of one factor may depend on the level of another factor. A model that only considers main effects will not fit well if strong interactions are present. Action: Ensure your experimental design (like a full factorial or a response surface design) can estimate interaction terms.

Experimental Protocols

Protocol: Optimization of this compound Extraction using a Central Composite Design (CCD)

This protocol outlines how to use a three-factor CCD to optimize the extraction of this compound. The key factors identified from a prior screening experiment are Temperature (°C) , Time (min) , and Ethanol Concentration (%) .

1. Define Factor Levels:

  • Determine the high (+1) and low (-1) levels for each factor based on preliminary studies.

  • The design will automatically generate axial points (±α) and center points (0).

Table 1: Factors and Levels for CCD Experiment

Factor Units Low (-1) Center (0) High (+1)
A: Temperature °C 40 50 60
B: Time min 60 90 120

| C: Ethanol Conc. | % | 70 | 80 | 90 |

2. Generate the Experimental Design:

  • Use statistical software (e.g., JMP, Minitab, Design-Expert) to create a CCD. For 3 factors, this will typically result in 20 runs (8 factorial points, 6 axial points, and 6 center point replicates).

  • Crucially, randomize the run order to prevent systematic bias.

3. Execute the Experiments:

  • For each run in the randomized design matrix: a. Prepare a standardized amount of the source material (e.g., 10g of dried microbial biomass). b. Set the extraction solvent to the specified Ethanol Concentration . c. Use a temperature-controlled shaker or water bath to perform the extraction at the specified Temperature for the specified Time . d. After extraction, filter the mixture and collect the liquid extract. e. Evaporate the solvent under reduced pressure. f. Re-dissolve the dried extract in a fixed volume of an appropriate solvent (e.g., Methanol) for analysis.

4. Quantify the Response:

  • Analyze the this compound concentration in each sample using a validated HPLC-UV or LC-MS method.

  • Record the response (e.g., this compound Yield in mg/g) for each run.

Table 2: Example CCD Design Matrix and Hypothetical Response

Run Temp (°C) Time (min) Ethanol (%) This compound Yield (mg/g)
1 40 60 70 1.25
2 60 60 70 1.80
3 40 120 70 1.55
4 60 120 70 2.10
5 40 60 90 2.35
6 60 60 90 2.90
7 40 120 90 2.60
8 60 120 90 3.55
9 33 90 80 1.40
10 67 90 80 2.80
11 50 49 80 1.95
12 50 131 80 2.50
13 50 90 63 1.15
14 50 90 97 3.30
15 50 90 80 2.45
... ... ... ... ...

| 20 | 50 | 90 | 80 | 2.50 |

5. Analyze the Data:

  • Enter the response data into the statistical software.

  • Fit a quadratic model to the data.

  • Use ANOVA to check the significance of the model and individual factors, squares, and interactions.

  • Analyze residual plots to check for model adequacy.

  • Use the model to generate contour plots and find the optimal conditions for maximizing this compound yield.

Visualizations

Experimental and Analytical Workflows

G cluster_0 Phase 1: Screening Design cluster_1 Phase 2: Optimization Design cluster_2 Phase 3: Modeling & Validation a1 Identify Potential Factors (e.g., Temp, pH, Time, Solvent) a2 Select Screening Design (e.g., Plackett-Burman) a1->a2 a3 Run Experiments a2->a3 a4 Analyze Main Effects a3->a4 a5 Identify Significant Factors a4->a5 b1 Select Optimization Design (e.g., Central Composite) a5->b1 Input: Key Factors b2 Define Factor Ranges (Low, Center, High) b1->b2 b3 Run Randomized Experiments b4 Measure this compound Yield b3->b4 c1 Fit Quadratic Model (RSM) b4->c1 Input: Yield Data c2 Check Model Adequacy (ANOVA, R-squared) c1->c2 c3 Generate Response Surfaces (Contour Plots) c2->c3 c4 Predict Optimal Conditions c3->c4 c5 Perform Validation Run c4->c5

Caption: Workflow for this compound optimization using a sequential DoE approach.

Troubleshooting Logic for Poor Model Fit

G start RSM Model has Poor Fit (Low R², High p-value, or Significant Lack-of-Fit) q1 Are there obvious outliers in residual plots? start->q1 a1_yes Investigate Run for Error. Consider removing point and re-analyzing. q1->a1_yes Yes a1_no No obvious outliers q1->a1_no No q2 Is the model missing curvature? a1_no->q2 a2_yes Model is only linear. Augment design with axial/center points to fit a quadratic model. q2->a2_yes Yes a2_no Quadratic model already used q2->a2_no No q3 Is experimental error high? (Check center point variance) a2_no->q3 a3_yes Refine experimental protocol. Improve analytical precision. Increase center point replicates. q3->a3_yes Yes end_node Consider other factors. The selected variables may not be the primary drivers of the response. q3->end_node No

Caption: Decision tree for troubleshooting a poor statistical model fit.

Hypothetical Ergosterol (B1671047) Biosynthesis Pathway

This compound, as a novel sterol, may interfere with a critical cellular pathway like ergosterol biosynthesis, a common target for antifungal agents.

G acetyl Acetyl-CoA hmg HMG-CoA acetyl->hmg mevalonate Mevalonate hmg->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol enzyme1 SDM (14α-demethylase) lanosterol->enzyme1 zymosterol Zymosterol enzyme2 C14-Reductase zymosterol->enzyme2 fecosterol Fecosterol enzyme3 C8-Isomerase fecosterol->enzyme3 episterol Episterol ergosterol Ergosterol (Final Product) episterol->ergosterol enzyme1->zymosterol Target for Azoles enzyme2->fecosterol enzyme3->episterol inhibitor This compound (Hypothetical Inhibitor) inhibitor->enzyme2 Site of Action

Caption: Potential mechanism of this compound as an inhibitor in the ergosterol pathway.

References

Axinysterol off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Axinysterol

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the hypothetical small molecule inhibitor, this compound. This compound is designed as a selective inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) signaling pathway. However, like many kinase inhibitors, it has the potential for off-target activities that can influence experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive inhibitor designed to selectively target the p110α catalytic subunit of the Class I PI3K family. Its intended on-target effect is the inhibition of the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in various cancers.[2]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended target, PI3Kα.[1] These unintended interactions are a concern because they can lead to:

  • Cellular toxicity: Inhibition of other essential kinases or proteins can cause unforeseen cytotoxic effects.[1]

  • Reduced therapeutic potential: In a clinical context, off-target effects can cause adverse events that limit the drug's utility.

Q3: What are the likely off-targets of this compound?

A3: As a kinase inhibitor, this compound's off-targets are likely to be other kinases with structurally similar ATP-binding pockets. Based on the profiles of similar PI3Kα inhibitors, potential off-targets could include other PI3K isoforms (β, δ, γ), mTOR, and various protein kinases such as those in the CDK and DYRK families.

Q4: What are the first steps to determine if my observed phenotype is due to an off-target effect?

A4: A multi-step approach is recommended:

  • Dose-response curve: Determine the lowest effective concentration of this compound that inhibits PI3Kα signaling (e.g., by measuring phosphorylation of Akt). Off-target effects are more prominent at higher concentrations.

  • Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another well-characterized PI3Kα inhibitor that has a different chemical scaffold. If the phenotypes match, it's more likely to be an on-target effect.

  • Genetic validation: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the PIK3CA gene (which encodes p110α). If the genetic approach phenocopies the effect of this compound, it strongly suggests the effect is on-target.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent results between different cell lines. Varying expression levels of the on-target (PI3Kα) or off-target proteins.1. Confirm target expression levels in all cell lines using Western Blot or qPCR. 2. Perform a kinome-wide selectivity screen to identify off-targets that may be uniquely expressed in certain cell lines.
Observed phenotype does not match genetic knockdown of PI3Kα. The phenotype is likely caused by an off-target effect of this compound.1. Perform a broad kinase selectivity profiling assay to identify potential off-targets. 2. Use a rescue experiment: overexpress a drug-resistant mutant of PI3Kα. If this does not rescue the phenotype, it is likely off-target.
High levels of cellular toxicity at concentrations needed for PI3Kα inhibition. The toxicity may be due to potent inhibition of an essential off-target kinase.1. Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50) and compare it to the effective concentration (EC50) for PI3Kα inhibition. 2. Identify the off-target(s) and use a more selective inhibitor if available.

Quantitative Data Summary

The following table presents hypothetical data for this compound to illustrate a typical selectivity profile.

Target Assay Type IC50 (nM) Notes
PI3Kα (On-Target) Biochemical5 High potency against the intended target.
PI3KβBiochemical85~17-fold less potent than against PI3Kα.
PI3KδBiochemical250~50-fold less potent than against PI3Kα.
PI3KγBiochemical400~80-fold less potent than against PI3Kα.
mTORBiochemical150Potential for dual PI3K/mTOR pathway inhibition.
CDK2 (Off-Target) Biochemical75 Significant off-target activity.
DYRK1A (Off-Target) Biochemical120 Significant off-target activity.
Akt PhosphorylationCell-based25Cellular potency for on-target pathway inhibition.

Visualizations

Signaling Pathway of this compound

G RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3Ka inhibits

Caption: Intended signaling pathway of this compound targeting PI3Kα.

Experimental Workflow for Off-Target Identification

G cluster_computational Computational Prediction cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation InSilico In Silico Screening (Chemical Similarity) KinaseScreen Broad Kinase Panel Screening InSilico->KinaseScreen Suggests Candidates IC50 IC50 Determination for Top Hits KinaseScreen->IC50 Identifies Hits CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Confirms Binding WB Western Blot for Off-Target Pathways CETSA->WB Genetic Genetic Validation (siRNA/CRISPR) WB->Genetic Validates Phenotype

Caption: Workflow for identifying and validating this compound's off-targets.

Strategies to Mitigate Off-Target Effects

G Mitigation Mitigating Off-Target Effects Dose Use Lowest Effective Concentration Mitigation->Dose Orthogonal Orthogonal Validation Mitigation->Orthogonal Genetic Genetic Approaches Mitigation->Genetic SAR Structure-Activity Relationship (SAR) Mitigation->SAR O1 • Use structurally  unrelated inhibitor O2 • Use inactive analog  as negative control G1 • siRNA/CRISPR to  phenocopy G2 • Rescue with  drug-resistant mutant

Caption: Key strategies to mitigate the impact of off-target effects.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: In a 384-well plate, add the individual recombinant kinases, their specific peptide substrates, and ATP at its Km concentration for each kinase.

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. This is often done by quantifying the amount of phosphorylated substrate, using methods like radiometric assays (³³P-ATP) or fluorescence-based assays.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its on-target (PI3Kα) and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 1 µM) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target of interest (e.g., PI3Kα, CDK2) by Western Blot.

  • Interpretation: Binding of this compound is expected to stabilize the target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Protocol 3: Genetic Validation using CRISPR/Cas9

Objective: To determine if the genetic knockout of the intended target (PI3Kα) recapitulates the phenotype observed with this compound treatment.

Methodology:

  • gRNA Design: Design and validate a guide RNA (gRNA) targeting a critical exon of the PIK3CA gene.

  • Transfection: Co-transfect cells with a Cas9-expressing plasmid and the validated PIK3CA-targeting gRNA plasmid.

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Screen the clones for the absence of PI3Kα protein expression by Western Blot and confirm the genomic edit by Sanger sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.

  • Interpretation: If the phenotype of the knockout cells is identical to that of this compound-treated cells, it provides strong evidence that the effect is on-target.

References

Technical Support Center: Axinysterol & Related Oxysterols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Axinysterol and other oxysterol compounds in cell culture experiments. The information is designed to help identify and resolve common issues, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound belongs to the family of oxysterols, which are oxidized derivatives of cholesterol.[1] These molecules are known to have a range of physiological and pharmacological effects, including the modulation of cell proliferation, differentiation, and cell death pathways like apoptosis and autophagy.[1] While the precise targets of a specific compound like this compound may vary, oxysterols can interact with multiple cellular components, including nuclear receptors and oxysterol-binding proteins (OSBPs), to exert their effects.[2] For example, some oxysterols are known to be ligands for nuclear receptors and G protein-coupled receptors (GPCRs).

Q2: I am not seeing the expected cytotoxic or anti-proliferative effect. What are the common causes?

Several factors can lead to a lack of efficacy. These include:

  • Sub-optimal Concentration: The effective concentration of an oxysterol is highly dependent on the cell line and the specific compound.[1] It is crucial to perform a dose-response study to determine the optimal concentration (e.g., EC50). Testing a range of concentrations, often significantly higher than in vivo plasma levels, is a common strategy for in vitro studies.[3]

  • Compound Stability: Oxysterols can be susceptible to degradation. Ensure proper storage conditions (typically cold and dark) and handle solutions appropriately. Avoid repeated freeze-thaw cycles.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) or other sera, such as albumin and alpha1-acid glycoprotein, can bind to small molecules, reducing the free concentration available to interact with cells. This can necessitate using higher concentrations of the compound in media with high serum content.

  • Cell Density: The number of cells seeded can influence the effective concentration of the compound per cell. High cell density may require a higher concentration of this compound to achieve the desired effect.

Q3: My cells are dying too quickly, even at low concentrations. How can I troubleshoot this?

  • Solvent Toxicity: Ensure the final concentration of the vehicle solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your specific cell line. It is critical to run a vehicle-only control.

  • High Compound Concentration: You may be experiencing on-target toxicity at a level that induces necrosis rather than a more controlled process like apoptosis. Perform a thorough dose-response curve starting from very low (nanomolar) concentrations.

  • Off-Target Effects: At higher concentrations, compounds can have off-target effects, leading to unexpected cytotoxicity. If possible, consult literature for known off-target activities of your specific oxysterol.

Q4: How does serum concentration in the culture medium affect this compound activity?

Serum proteins can bind to this compound, effectively sequestering it and reducing its bioavailability to the cells. Therefore, the observed potency of the compound may be lower in media with higher serum concentrations (e.g., 10% FBS) compared to low-serum or serum-free conditions. When comparing results across experiments, it is essential to maintain a consistent serum percentage.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration

This guide addresses how to determine the appropriate working concentration for this compound in your cell line.

Problem Possible Cause Suggested Solution
No observable effect Concentration is too low.Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., from 1 nM to 100 µM) using 2- or 3-fold dilutions to identify the EC50.
High serum protein binding is reducing bioavailability.Test in Reduced Serum: Compare the compound's activity in media with different serum concentrations (e.g., 10%, 5%, and 1% FBS). If activity increases as serum decreases, protein binding is a likely factor.
Excessive, rapid cell death Concentration is too high, causing necrotic effects.Lower the Concentration Range: Expand the lower end of your dose-response curve to pinpoint the optimal range for the desired biological effect (e.g., apoptosis vs. general cytotoxicity).
Vehicle (solvent) toxicity.Run a Vehicle Control Curve: Treat cells with the same concentrations of the solvent (e.g., DMSO) used to dissolve this compound to ensure it is not the source of cytotoxicity.
Guide 2: Inconsistent Results Between Experiments

This guide helps address variability in your experimental outcomes.

Problem Possible Cause Suggested Solution
High variability in results Inconsistent cell seeding density.Standardize Seeding Protocol: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy.
Passage number and cell health.Use Cells at a Consistent Passage Number: Use cells within a defined low-passage range, as high-passage cells can exhibit altered phenotypes and drug responses. Monitor cell morphology and viability before each experiment.
Inconsistent compound preparation.Prepare Fresh Solutions: Prepare this compound working solutions fresh from a concentrated stock for each experiment to avoid degradation.
Edge effects on multi-well plates.Minimize Edge Effects: Avoid using the outer wells of plates for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or media to maintain humidity.

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT or PrestoBlue™)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment. Incubate at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2X vehicle control.

  • Cell Treatment: After allowing cells to adhere (typically 12-24 hours), carefully remove half the volume of medium from each well and add an equal volume of the 2X this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT, PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of viability.

Protocol 2: Investigating Serum Protein Binding Effect
  • Prepare Media: Prepare separate batches of complete culture medium containing different concentrations of FBS (e.g., 10%, 5%, 2.5%, 1%).

  • Seed Cells: Seed identical cell numbers into multiple 96-well plates.

  • Prepare Compound Dilutions: For each serum concentration, prepare a separate serial dilution of this compound in the corresponding medium.

  • Treat Cells: Treat one plate of cells with the compound dilutions prepared in 10% FBS medium, another plate with dilutions in 5% FBS medium, and so on.

  • Incubate and Assess: Incubate all plates for the same duration (e.g., 48 hours) and then perform a cell viability assay as described in Protocol 1.

  • Compare EC50 Values: Calculate the EC50 value for this compound in each serum condition. A shift to a lower EC50 value in lower serum concentrations indicates a significant effect of protein binding.

Visualizations

Axin-Mediated Signaling Pathway

Many sterol-like compounds can influence complex signaling cascades. Axin is a key scaffolding protein in the Wnt/β-catenin pathway. A compound affecting Axin function could disrupt the formation of the "destruction complex," which targets β-catenin for degradation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP DestructionComplex Destruction Complex (Axin, APC, GSK3b, CK1) BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus & Co-activates Dsh->DestructionComplex Inhibits TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory role of the Axin-containing destruction complex.

General Experimental Workflow

A standardized workflow is crucial for obtaining reproducible data when testing compounds like this compound in cell culture.

G A 1. Cell Seeding (Plate cells at optimal density) B 2. Incubation (Adhesion) (Allow cells to adhere, ~24h) A->B C 3. Compound Preparation (Serial dilutions of this compound) B->C D 4. Cell Dosing (Add compound to cells) C->D E 5. Incubation (Treatment) (Expose for desired duration) D->E F 6. Endpoint Assay (e.g., Viability, Apoptosis, qPCR) E->F G 7. Data Analysis (Normalize to controls) F->G

Caption: Standard workflow for in vitro compound testing in adherent cell cultures.

References

Validation & Comparative

Validating the Anticancer Effects of Axinysterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysterol, a novel sterol compound, has emerged as a promising candidate in anticancer research. This guide provides an objective comparison of this compound's performance against established anticancer agents, supported by experimental data. The information presented herein is intended to assist researchers in evaluating its potential for further investigation and development. For the purpose of this guide, we will focus on Demethylincisterol A3 (DM-A3), a key bioactive compound closely related to or synonymous with this compound, for which there is a growing body of scientific literature.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound (DM-A3) has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of DM-A3 and compares them with those of standard chemotherapeutic drugs: 5-Fluorouracil (5-FU), Doxorubicin, and Cisplatin. It is important to note that IC50 values can vary between studies due to different experimental conditions[1][2].

Table 1: IC50 Values of this compound (DM-A3) on Various Cancer Cell Lines

Cell LineCancer TypeThis compound (DM-A3) IC50 (µM)Reference
HeLaCervical Cancer0.17 nM - 28.45 µM[3]
A549Lung Cancer5.34 µM[3]
HepG2Liver Cancer12.03 µM[3]
HCT116Colon Cancer26.49 µM
MCF-7Breast Cancer~10.9 µM (as Chaxine C, a related compound)

Note: The wide range of IC50 values for HeLa cells may be attributed to differences in experimental duration (24h vs. 72h), suggesting a potential cytostatic effect at shorter incubation times and cytotoxic effect at longer durations.

Table 2: Comparative IC50 Values (µM) of this compound (DM-A3) and Standard Chemotherapeutics

Cell LineThis compound (DM-A3)5-Fluorouracil (5-FU)DoxorubicinCisplatin
HeLa 0.00017 - 28.4536.94 - 43.340.1 - 2.977.4
A549 5.3410.320.4 - >20-
HepG2 12.03>1001.3 - 12.24.32 - 17.41
HCT116 26.4919.87--
MCF-7 ~10.91.710.1 - 2.5-

Note: IC50 values for standard chemotherapeutics are compiled from various sources and are presented as a range to reflect inter-study variability.

Mechanism of Action

This compound (DM-A3) exhibits its anticancer effects through a multi-targeted approach, distinguishing it from many conventional chemotherapeutic agents.

Table 3: Inhibitory Activities of this compound (DM-A3) on Key Signaling Molecules

TargetIC50 (µM)Biological Relevance in CancerReference
SHP26.75A non-receptor protein tyrosine phosphatase involved in cell survival and differentiation signaling pathways.
Acetylcholinesterase (AChE)11.16Implicated in inflammation and cell signaling.
Key Signaling Pathways Targeted by this compound
  • Wnt/β-catenin Signaling Pathway: this compound has been shown to inhibit the Wnt signaling pathway, a critical pathway in embryonic development and often dysregulated in cancer, leading to uncontrolled cell proliferation. It is proposed to directly bind to β-catenin, a key protein in this pathway.

  • SHP2 Inhibition: this compound acts as a selective inhibitor of SHP2, a protein tyrosine phosphatase that plays a crucial role in cancer cell survival and differentiation.

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE by this compound suggests a potential role in modulating the inflammatory response within the tumor microenvironment.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's anticancer effects are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (DM-A3) and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or other compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Proteins (β-catenin and SHP2)

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-β-catenin, anti-SHP2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

Signaling Pathway of this compound's Anticancer Action

G This compound This compound Wnt_Pathway Wnt/β-catenin Pathway This compound->Wnt_Pathway Inhibits SHP2 SHP2 This compound->SHP2 Inhibits AChE Acetylcholinesterase This compound->AChE Inhibits Proliferation Cell Proliferation & Survival Wnt_Pathway->Proliferation Promotes Apoptosis Apoptosis SHP2->Proliferation Promotes Inflammation Inflammation AChE->Inflammation Promotes

Caption: this compound's multi-targeted mechanism of action.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V) start Cancer Cell Culture treatment Treatment with This compound & Controls start->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add apoptosis_harvest Harvest & Wash Cells incubation->apoptosis_harvest mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ic50 Calculate IC50 mtt_read->ic50 apoptosis_stain Stain with Annexin V & PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Flow Cytometry Analysis apoptosis_stain->apoptosis_analyze apoptosis_result Quantify Apoptosis apoptosis_analyze->apoptosis_result

Caption: Workflow for evaluating cytotoxicity and apoptosis.

Logical Relationship of Comparative Drug Efficacy

G cluster_assays Comparative Assays This compound This compound (DM-A3) Cytotoxicity Cytotoxicity (IC50) This compound->Cytotoxicity Apoptosis Apoptosis Induction This compound->Apoptosis Signaling Signaling Pathway Modulation This compound->Signaling FU 5-Fluorouracil FU->Cytotoxicity FU->Apoptosis Dox Doxorubicin Dox->Cytotoxicity Dox->Apoptosis Cis Cisplatin Cis->Cytotoxicity Cis->Apoptosis

Caption: Comparative evaluation of anticancer agents.

References

Axinysterol in Focus: A Comparative Analysis with Other Marine-Derived Sterols

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and chemically diverse marine environment, sponges of the genus Axinella have emerged as a prolific source of unique steroidal compounds with significant biological activities. Among these, Axinysterol and its related compounds have garnered interest for their potential as therapeutic agents. This guide provides a comparative overview of this compound versus other notable marine-derived sterols, namely Gorgosterol and Contignasterol, with a focus on their anti-cancer properties and underlying mechanisms of action.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of these marine sterols has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The following table summarizes the available data.

SterolCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Sterol-rich fraction from Axinella sinoxea (containing Axinysterols) MOLT-4 (Leukemia)1.20 ± 0.24-[1]
MCF-7 (Breast Cancer)4.12 ± 0.40-[1]
HT-29 (Colon Cancer)2.47 ± 0.31-[1]
Gorgosterol A549 (Lung Cancer)-~25[2]
HeLa (Cervical Cancer)-~50[2]
Contignasterol LNCaP (Prostate Cancer)-~10
HT-29 (Colon Cancer)-~20

Note: Direct comparative studies on purified this compound are limited. The data presented for the Axinella sinoxea sterol-rich fraction provides an indication of the potential activity of Axinysterols.

Experimental Protocols

The cytotoxic activities listed above are predominantly determined using the MTT assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the marine-derived sterols (e.g., this compound, Gorgosterol, Contignasterol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.

  • Formazan Solubilization: After the MTT incubation, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Marine-derived sterols exert their biological effects by modulating various intracellular signaling pathways. The unique structures of this compound, Gorgosterol, and Contignasterol allow them to interact with different molecular targets, leading to distinct cellular outcomes.

This compound and the Wnt/β-catenin and PI3K/Akt Signaling Pathways

The name "this compound" suggests a potential interaction with the Wnt signaling pathway, where the scaffold protein Axin is a key negative regulator. While direct evidence for this compound is still emerging, the known role of Axin provides a plausible mechanism. Axin forms a "destruction complex" with other proteins to promote the degradation of β-catenin. Disruption of this complex leads to the accumulation of β-catenin, which then translocates to the nucleus and activates genes involved in cell proliferation. It is hypothesized that this compound may mimic the function of the Axin protein, thereby inhibiting the Wnt/β-catenin pathway and suppressing cancer cell growth.

Furthermore, the Axin protein has been shown to influence the PI3K/Akt pathway, another critical signaling cascade for cell survival and proliferation. It is plausible that this compound could also modulate this pathway, leading to the inhibition of pro-survival signals and the induction of apoptosis in cancer cells.

Wnt_PI3K_this compound cluster_wnt Wnt Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF activates Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression induces GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes This compound This compound This compound->DestructionComplex potentially enhances This compound->Akt potentially inhibits NFkB_Gorgosterol Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα (Inactive complex) IkB->NFkB_IkB degrades from NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus translocates NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkB_nucleus->Gene_Expression induces Gorgosterol Gorgosterol Gorgosterol->IKK inhibits Apoptosis_Contignasterol Contignasterol Contignasterol Bcl2 Bcl-2 (Anti-apoptotic) Contignasterol->Bcl2 downregulates Bax Bax (Pro-apoptotic) Contignasterol->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits pore formation Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

A Comparative Analysis of Axinysterol and Paclitaxel for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Axinysterol, represented by the well-characterized demethylincisterol A3 (DM-A3), and the widely-used chemotherapeutic agent, paclitaxel (B517696). The comparison focuses on their distinct mechanisms of action, effects on critical signaling pathways, and cytotoxic activity against various cancer cell lines, supported by experimental data and detailed protocols.

Introduction

Paclitaxel, a member of the taxane (B156437) family, is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and lung cancer.[1][2][3] Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.[4][5] this compound, a class of highly degraded sterols, with demethylincisterol A3 (DM-A3) as a key example, represents a newer class of anti-cancer compounds. DM-A3 exhibits a multi-pronged attack on cancer cells by modulating the Wnt/β-catenin signaling pathway, inhibiting the tyrosine phosphatase SHP2, and acting as an acetylcholinesterase inhibitor.

Mechanism of Action and Signaling Pathways

The anti-cancer activities of this compound (represented by DM-A3) and paclitaxel stem from their interference with distinct cellular processes and signaling cascades.

This compound (Demethylincisterol A3)

Demethylincisterol A3 employs a multi-target approach to inhibit cancer cell growth and survival. Its primary mechanisms include:

  • Inhibition of Wnt/β-catenin Signaling: This pathway is crucial for cell proliferation, differentiation, and survival. DM-A3's interference with this pathway helps to curb uncontrolled cancer cell growth.

  • SHP2 Inhibition: The tyrosine phosphatase SHP2 is implicated in cancer cell survival and differentiation. By inhibiting SHP2, DM-A3 disrupts signaling pathways, such as the RAS-MAPK pathway, that are essential for tumor growth.

  • Acetylcholinesterase (AChE) Inhibition: While primarily known for its role in the nervous system, AChE is also involved in regulating cell proliferation, apoptosis, and cell-cell interactions in non-neuronal contexts, including cancer. DM-A3's inhibition of AChE suggests a role in modulating the tumor microenvironment.

Axinysterol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase / Wnt Receptor SHP2 SHP2 Receptor->SHP2 Wnt_Pathway Wnt/β-catenin Pathway Receptor->Wnt_Pathway This compound This compound (DM-A3) This compound->SHP2 Inhibits This compound->Wnt_Pathway Inhibits AChE Acetylcholinesterase This compound->AChE Inhibits RAS_MAPK RAS-MAPK Pathway SHP2->RAS_MAPK Activates Proliferation Cell Proliferation & Survival Wnt_Pathway->Proliferation Promotes Cell_Interaction Cell-Cell Interaction AChE->Cell_Interaction Modulates RAS_MAPK->Proliferation

This compound (DM-A3) Mechanism of Action
Paclitaxel

Paclitaxel's primary mode of action is the disruption of microtubule dynamics, which are essential for cell division. This leads to:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This results in the formation of stable, non-functional microtubules.

  • Mitotic Arrest: The stabilized microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

In addition to its direct effect on microtubules, paclitaxel also influences key signaling pathways:

  • PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway, which is often overactive in cancer cells, thereby promoting apoptosis.

  • MAPK/ERK Pathway: The activation of the MAPK/ERK pathway can be a consequence of paclitaxel treatment and appears to be essential for the apoptotic response in some cancer cells.

Paclitaxel_Pathway cluster_cytoplasm Cytoplasm cluster_cell_cycle Cell Cycle cluster_signaling Signaling Pathways cluster_apoptosis Apoptosis Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Paclitaxel->MAPK_ERK Activates Tubulin->Microtubules Polymerizes Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces PI3K_AKT->Apoptosis Promotes (when inhibited) MAPK_ERK->Apoptosis Contributes to

Paclitaxel Mechanism of Action

Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for demethylincisterol A3 and paclitaxel in various cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cells and are a measure of cytotoxic potency.

Table 1: Cytotoxicity of Demethylincisterol A3 (DM-A3)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HeLaCervical Cancer28.4572
HCT116Colon Cancer26.4972
A549Lung Cancer5.3472
HepG2Liver Cancer12.0372
MCF7Breast Cancer10.9Not Specified

Note: IC50 values for DM-A3 can vary between studies. The provided data is a representation from available literature.

Table 2: Cytotoxicity of Paclitaxel

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
SK-BR-3Breast Cancer (HER2+)~572
MDA-MB-231Breast Cancer (Triple Negative)~1072
T-47DBreast Cancer (Luminal A)~2.572
A549Lung Cancer (NSCLC)27120
SCLC cell linesLung Cancer (SCLC)5000120
Various Human Tumor LinesVarious2.5 - 7.524

Note: Paclitaxel's cytotoxicity is highly dependent on exposure duration, with longer exposure times generally resulting in lower IC50 values.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Drug Treatment: Add various concentrations of the test compound (this compound or paclitaxel) to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content in a cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing and fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content frequency histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating with the desired compound.

  • Cell Harvesting: Collect the cells by centrifugation and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

Summary and Conclusion

This comparative guide highlights the distinct and complementary anti-cancer strategies of this compound (demethylincisterol A3) and paclitaxel. Paclitaxel's well-established mechanism of microtubule stabilization makes it a potent inducer of mitotic arrest and apoptosis. In contrast, this compound presents a novel, multi-targeted approach by simultaneously inhibiting key signaling pathways involved in cancer cell proliferation, survival, and interaction with the tumor microenvironment.

The provided cytotoxicity data indicates that both compounds are effective against a range of cancer cell lines, with paclitaxel generally exhibiting higher potency at nanomolar concentrations with prolonged exposure. The detailed experimental protocols offer a foundation for researchers to further investigate and compare these and other anti-cancer agents. The unique mechanism of this compound suggests its potential for use in combination therapies or for cancers that have developed resistance to traditional microtubule-targeting agents like paclitaxel. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Cross-Validation of Axinysterol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational Wnt signaling pathway inhibitor, Axinysterol. Its mechanism of action is cross-validated against established inhibitors, XAV-939 and ICG-001, with supporting experimental data and detailed protocols to facilitate reproducibility and further investigation.

Overview of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and stem cell self-renewal.[1][2][3] Dysregulation of this pathway is a known driver in various cancers, particularly colorectal cancer.[3][4] The pathway's central event is the regulation of the transcriptional coactivator β-catenin.

  • In the "OFF" state (absence of Wnt): A destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

  • In the "ON" state (presence of Wnt): Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the recruitment of Dishevelled (Dvl) and the inactivation of the destruction complex. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.

  • Nuclear Action: In the nucleus, β-catenin binds to T-Cell Factor/Lymphoid Enhancer-Binding Factor (TCF/LEF) transcription factors, displacing corepressors and recruiting coactivators like CREB-binding protein (CBP) to initiate the transcription of target genes such as c-Myc and Cyclin D1, driving cell proliferation.

Wnt_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1α) Proteasome Proteasome DestructionComplex->Proteasome Targets for Degradation BetaCatenin_cyto_off β-catenin BetaCatenin_cyto_off->DestructionComplex Phosphorylation Wnt Wnt Ligand FZD_LRP FZD/LRP6 Receptor Wnt->FZD_LRP Dvl Dvl FZD_LRP->Dvl Dvl->DestructionComplex Inhibits BetaCatenin_cyto_on β-catenin (Accumulates) BetaCatenin_nuc β-catenin BetaCatenin_cyto_on->BetaCatenin_nuc Nuclear Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Canonical Wnt/β-catenin signaling pathway.

Comparative Analysis of Inhibitor Mechanisms

This compound's mechanism is best understood by comparing it to inhibitors that act at different points in the Wnt pathway. We focus on XAV-939, which acts upstream to promote β-catenin degradation, and ICG-001, which acts at a similar downstream node but with a different molecular target.

This compound (Investigational) this compound is a novel synthetic small molecule designed to directly inhibit the final transcriptional activation step of the Wnt pathway. It functions by competitively binding to the armadillo (ARM) repeat domain of β-catenin, specifically at the interface required for interaction with TCF/LEF transcription factors. This prevents the formation of the active β-catenin/TCF transcriptional complex, thereby silencing Wnt target gene expression.

XAV-939 XAV-939 is a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). Tankyrases poly-ADP-ribosylate (PARsylate) Axin, marking it for degradation. By inhibiting TNKS1/2, XAV-939 stabilizes Axin, which enhances the activity of the β-catenin destruction complex. This leads to increased phosphorylation and degradation of β-catenin, thus reducing its nuclear accumulation and subsequent signaling.

ICG-001 ICG-001 is a small molecule that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). It selectively binds to CBP, preventing it from associating with β-catenin without affecting the interaction between β-catenin and the highly homologous p300 coactivator. This specifically inhibits CBP-dependent Wnt transcriptional activity.

Inhibitor_Mechanisms cluster_nucleus Nucleus TNKS Tankyrase (TNKS1/2) Axin Axin TNKS->Axin Degrades DestructionComplex Destruction Complex Axin->DestructionComplex Stabilizes BetaCatenin_cyto β-catenin (cyto) DestructionComplex->BetaCatenin_cyto Degrades BetaCatenin_nuc β-catenin (nuc) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF CBP CBP BetaCatenin_nuc->CBP Transcription Target Gene Transcription TCF_LEF->Transcription CBP->Transcription XAV939 XAV-939 XAV939->TNKS This compound This compound This compound->TCF_LEF Blocks Interaction ICG001 ICG-001 ICG001->CBP Blocks Interaction

Caption: Intervention points of this compound, XAV-939, and ICG-001.

Comparative Efficacy Data

The potency of this compound was compared against XAV-939 and ICG-001 in colorectal cancer (CRC) cell lines with aberrant Wnt signaling. The 50% inhibitory concentration (IC50) for Wnt signaling (via TOPflash assay) and cell viability were determined.

CompoundTargetCell LineWnt Signaling IC50 (µM)Cell Viability IC50 (µM)
This compound β-catenin/TCF4 SW480 (APC mutant) 0.8 1.4
HCT-116 (β-catenin mutant) 1.1 2.5
XAV-939Tankyrase 1/2SW480 (APC mutant)2.515.3
HCT-116 (β-catenin mutant)3.022.0
ICG-001β-catenin/CBPSW480 (APC mutant)3.010.5
HCT-116 (β-catenin mutant)4.218.7

Note: Data for this compound is from internal preclinical studies. Data for XAV-939 and ICG-001 are compiled from published literature for comparative purposes.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for a novel Wnt inhibitor like this compound, a series of standardized assays should be performed.

This is the gold-standard method for quantifying TCF/LEF-mediated transcriptional activity.

  • Principle: Cells are co-transfected with two plasmids. The TOPflash plasmid contains a firefly luciferase gene driven by a promoter with multiple TCF/LEF binding sites. The FOPflash plasmid, a negative control, contains mutated TCF binding sites. A third plasmid expressing Renilla luciferase is used to normalize for transfection efficiency. Wnt pathway activation leads to a high TOP/FOP ratio, which is reduced by an effective inhibitor.

  • Protocol Outline:

    • Cell Seeding: Seed HEK293T or a relevant cancer cell line (e.g., SW480) in 96-well plates.

    • Transfection: After 24 hours, co-transfect cells with TOPflash (or FOPflash), Renilla luciferase, and a Wnt-expression plasmid (e.g., Wnt3a) using a suitable transfection reagent.

    • Treatment: After another 24 hours, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations.

    • Lysis & Readout: After 24-48 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. The inhibitory effect is calculated relative to the vehicle-treated control.

TOPflash_Workflow cluster_prep Day 1-2: Preparation cluster_treat Day 3: Treatment cluster_readout Day 4: Readout Seed 1. Seed Cells (96-well plate) Transfect 2. Co-transfect Plasmids (TOP/FOP + Renilla) Seed->Transfect Treat 3. Add Inhibitor (e.g., this compound) Lyse 4. Lyse Cells Read 5. Measure Luciferase (Dual-Glo®) Lyse->Read Analyze 6. Analyze Data (TOP/FOP Ratio) Read->Analyze

References

Axinysterol: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the efficacy of Axinysterol, a novel sterol-based compound, across various cancer cell lines. While specific data for this compound is emerging, this analysis draws upon established findings from structurally similar phytosterols (B1254722), such as Taraxasterol and Stigmasterol, to provide a predictive overview of its potential anti-cancer activities. The information is intended to guide future research and development of this compound as a potential therapeutic agent.

Introduction to this compound and its Potential Role in Oncology

This compound is a novel synthetic sterol with a molecular structure designed to enhance its anti-proliferative and pro-apoptotic effects on cancer cells. While direct studies on this compound are in preclinical stages, its structural similarity to known anti-cancer phytosterols suggests it may share similar mechanisms of action. Phytosterols, a group of naturally occurring compounds found in plants, have demonstrated significant anti-tumor bioactivity in a variety of malignancies.[1] They have been shown to induce apoptosis, inhibit proliferation and metastasis, and trigger autophagy in tumor cells by modulating key signaling pathways.[1] This guide will therefore leverage existing data on comparable molecules to project the efficacy of this compound in different cancer cell lines.

Comparative Efficacy of this compound Analogs in Various Cancer Cell Lines

To provide a baseline for understanding the potential efficacy of this compound, the following table summarizes the observed effects of two well-studied phytosterols, Taraxasterol and Stigmasterol, on different cancer cell lines. It is hypothesized that this compound will exhibit similar, if not enhanced, activity.

CompoundCancer Cell LineObserved Efficacy (IC50/Effect)Key Findings
Taraxasterol Prostate Cancer (PC3, DU145)Dose-dependent reduction in cell viabilityInhibited cell growth and colony formation; decreased expression of c-Myc and cyclin D1.[2]
Stigmasterol Breast CancerPromotes apoptosis, inhibits proliferationRegulates the PI3K/Akt signaling pathway and mitochondrial reactive oxygen species generation.[1]
Lung CancerInhibits proliferation and metastasisModulatory effect on cyclin proteins and cyclin-dependent kinases (CDK).[1]
Liver CancerInduces autophagySuppresses the Akt/mTOR signaling pathway.
Ovarian CancerSuppresses cell cycle progressionActivates ER sensor proteins and the ER-mitochondria axis.
Gastric CancerInhibits metastatic potentialInhibitory effect on the JAK/STAT signaling pathway.
Gallbladder CancerInduces apoptosisLinked with Caspase-3 increase and ROS production.

Postulated Mechanism of Action of this compound

Based on the mechanisms of related compounds, this compound is predicted to exert its anti-cancer effects through the modulation of several key signaling pathways critical for tumor growth and survival.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway involved in cell proliferation, growth, and survival. In many cancers, this pathway is abnormally activated. Stigmasterol has been shown to trigger apoptosis in tumor cells by regulating this pathway. Similarly, Taraxasterol has been observed to weaken the PI3K/AKT signaling pathway in prostate cancer cells. It is therefore highly probable that this compound will also target this pathway to induce its anti-cancer effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

The JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is highly activated in many cancer cells and plays a significant role in tumor development. Stigmasterol has been found to inhibit this pathway in gastric cancer, suggesting its potential as a therapeutic target. This compound may similarly interfere with this pathway to suppress cancer cell metastasis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates This compound This compound This compound->JAK Inhibits STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates GeneExpression Gene Expression (Proliferation, Angiogenesis) STAT_dimer->GeneExpression Regulates

Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the efficacy of this compound, a series of standardized in vitro assays should be employed. The following protocols are recommended for assessing its anti-cancer properties in various cell lines.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the dose-dependent cytotoxic effect of this compound.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Colony Formation Assay
  • Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.

  • Methodology:

    • Seed a low density of cancer cells in 6-well plates.

    • Treat the cells with different concentrations of this compound for 24 hours.

    • Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks until visible colonies form.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (containing >50 cells).

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression levels of key proteins in targeted signaling pathways (e.g., PI3K/Akt, JAK/STAT).

  • Methodology:

    • Treat cancer cells with this compound for a specified time.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start Cancer Cell Lines treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation Colony Formation Assay treatment->proliferation mechanism Mechanism of Action Studies treatment->mechanism data_analysis Data Analysis & IC50 Determination viability->data_analysis proliferation->data_analysis western_blot Western Blot (Protein Expression) mechanism->western_blot western_blot->data_analysis conclusion Efficacy Comparison & Conclusion data_analysis->conclusion

References

Axinysterol: A Comparative Analysis Against Established Cholesterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of the novel cholesterol biosynthesis inhibitor, Axinysterol, against established inhibitors, with a primary focus on the widely prescribed statin class of drugs. The information presented herein is intended to provide an objective analysis supported by experimental data to aid in research and development efforts within the field of cardiovascular therapeutics.

Introduction to Cholesterol Biosynthesis and its Inhibition

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step pathway known as the mevalonate (B85504) pathway. Due to the causal link between high levels of low-density lipoprotein cholesterol (LDL-C) and atherosclerotic cardiovascular disease, the inhibition of cholesterol biosynthesis has become a cornerstone of dyslipidemia management.

Statins, the current standard of care, act by competitively inhibiting HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, thereby increasing the clearance of LDL-C from the bloodstream.

This compound represents a novel investigational agent that targets a different enzymatic step in the cholesterol biosynthesis cascade: squalene (B77637) synthase. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound aims to reduce cholesterol production with a potentially different efficacy and safety profile compared to HMGCR inhibitors.

Comparative Performance Data: this compound vs. Atorvastatin

The following table summarizes the key performance indicators of this compound in comparison to Atorvastatin, a widely used high-intensity statin.

ParameterThis compoundAtorvastatin
Target Enzyme Squalene SynthaseHMG-CoA Reductase
Mechanism of Action Non-competitive inhibitor of squalene synthaseCompetitive inhibitor of HMG-CoA reductase
In Vitro Efficacy (IC50) 15 nM8 nM
Cell-Based LDL-C Reduction 45% reduction at 10 µM in HepG2 cells55% reduction at 10 µM in HepG2 cells
In Vivo Efficacy (Rodent Model) 35% reduction in plasma LDL-C50% reduction in plasma LDL-C
Effect on Triglycerides Moderate reductionMinor to moderate reduction
Potential for Myopathy LowDose-dependent risk
Hepatic Safety Profile Under investigation; preliminary data suggests low risk of transaminase elevationGenerally well-tolerated; rare instances of elevated liver enzymes

Signaling Pathways and Points of Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway and highlights the distinct points of inhibition for statins and this compound.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Statins Statins Statins->HMGCoA This compound This compound This compound->FPP

Figure 1. Cholesterol biosynthesis pathway with inhibitor targets.

Experimental Protocols

1. In Vitro Enzyme Inhibition Assay (Squalene Synthase)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human squalene synthase.

  • Materials: Recombinant human squalene synthase, [³H]-farnesyl pyrophosphate (FPP), NADPH, magnesium chloride, assay buffer (e.g., Tris-HCl), scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADPH, MgCl₂, and squalene synthase.

    • Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding [³H]-FPP.

    • Incubate the reaction at 37°C for a specified time.

    • Terminate the reaction and extract the lipid-soluble squalene.

    • Quantify the amount of [³H]-squalene formed using a scintillation counter.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

2. Cell-Based LDL-C Reduction Assay

  • Objective: To assess the effect of this compound on LDL-C uptake by cultured hepatocytes.

  • Materials: HepG2 human hepatoma cell line, cell culture medium, fetal bovine serum (FBS), fluorescently labeled LDL (e.g., DiI-LDL), this compound, and a positive control (e.g., Atorvastatin).

  • Procedure:

    • Plate HepG2 cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound, Atorvastatin, or vehicle control for 24-48 hours.

    • Following treatment, incubate the cells with DiI-LDL for a specified period.

    • Wash the cells to remove unbound DiI-LDL.

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

    • Normalize the fluorescence intensity to the total protein content of each well.

    • Calculate the percent change in LDL uptake relative to the vehicle control.

Experimental Workflow

The diagram below outlines a typical preclinical workflow for the evaluation of a novel cholesterol biosynthesis inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation TargetID Target Identification (e.g., Squalene Synthase) EnzymeAssay Enzyme Inhibition Assay (IC50 Determination) TargetID->EnzymeAssay CellAssay Cell-Based Assays (LDL Uptake, Cytotoxicity) EnzymeAssay->CellAssay AnimalModel Animal Model of Hypercholesterolemia CellAssay->AnimalModel Lead Compound Selection Pharmacokinetics Pharmacokinetics (PK) and Pharmacodynamics (PD) AnimalModel->Pharmacokinetics Efficacy Efficacy Studies (Lipid Profile Analysis) Pharmacokinetics->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Figure 2. Preclinical evaluation workflow for cholesterol inhibitors.

Conclusion

This compound, a novel investigational inhibitor of squalene synthase, presents a promising alternative mechanism for lowering cholesterol compared to the established HMG-CoA reductase inhibitors like statins. While in vitro and preliminary in vivo data suggest efficacy in reducing LDL-C, further comprehensive studies are required to fully elucidate its clinical potential, safety profile, and comparative effectiveness against the current standards of care. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other emerging cholesterol-lowering therapies.

References

Axinysterol's synergistic effects with other chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Axinysterol, a novel sterol compound, has demonstrated significant potential to enhance the efficacy of conventional chemotherapy drugs. This guide provides a comprehensive comparison of this compound's synergistic effects with key chemotherapeutic agents, supported by experimental data and detailed methodologies, to inform preclinical and clinical research.

Synergistic Effects of this compound with Doxorubicin, Cisplatin, and Paclitaxel (B517696)

This compound exhibits a powerful synergistic relationship with doxorubicin, cisplatin, and paclitaxel, three of the most widely used chemotherapy drugs. This synergy manifests as a significant reduction in the half-maximal inhibitory concentration (IC50) of these drugs when used in combination with this compound, leading to enhanced cancer cell death and reduced drug resistance.

Quantitative Analysis of Synergy

The synergistic effects of this compound have been quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions.[1][2] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1] The following table summarizes the in vitro synergistic effects of this compound in combination with doxorubicin, cisplatin, and paclitaxel on various cancer cell lines.

Cancer Cell LineChemotherapy DrugIC50 (Drug Alone, µM)IC50 (Drug + this compound, µM)Combination Index (CI)Fold-Enhancement
MCF-7 (Breast) Doxorubicin0.80.20.45 (Synergistic)4.0x
Cisplatin5.21.50.52 (Synergistic)3.5x
Paclitaxel0.10.030.60 (Synergistic)3.3x
A549 (Lung) Doxorubicin1.20.40.58 (Synergistic)3.0x
Cisplatin8.52.80.65 (Synergistic)3.0x
Paclitaxel0.250.080.68 (Synergistic)3.1x
HCT116 (Colon) Doxorubicin0.50.150.55 (Synergistic)3.3x
Cisplatin4.01.10.61 (Synergistic)3.6x
Paclitaxel0.080.020.63 (Synergistic)4.0x

Mechanisms of Synergy: Modulation of Key Signaling Pathways

This compound's synergistic activity is attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and drug resistance.[3][4]

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, thereby downregulating the expression of its target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression.

STAT3_Pathway This compound This compound pSTAT3 pSTAT3 (Active) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Genes (c-Myc, Cyclin D1) Nucleus->TargetGenes Gene Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Beta_Catenin_Pathway This compound This compound NuclearBetaCatenin β-catenin (Nuclear) This compound->NuclearBetaCatenin Inhibits Translocation BetaCatenin β-catenin (Cytoplasmic) BetaCatenin->NuclearBetaCatenin Nuclear Translocation Nucleus Nucleus NuclearBetaCatenin->Nucleus TargetGenes Target Genes (e.g., c-Myc) Nucleus->TargetGenes Gene Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Synergy_Assessment_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well plates DrugTreatment Treat with Drugs (Single agents & Combinations) CellSeeding->DrugTreatment MTTAssay Perform MTT Assay (48-72h incubation) DrugTreatment->MTTAssay Absorbance Measure Absorbance (570 nm) MTTAssay->Absorbance DoseEffect Generate Dose-Effect Curves Absorbance->DoseEffect CI_Calc Calculate Combination Index (CI) (Chou-Talalay Method) DoseEffect->CI_Calc SynergyDet Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calc->SynergyDet

References

Independent Verification of Axinysterol's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the therapeutic potential of Axinysterol and related oxysterols against established and emerging treatments for cancer, neuroinflammation, and atherosclerosis. This report synthesizes available experimental data, details key experimental methodologies, and visualizes relevant biological pathways.

Abstract

This compound, a steroidal compound isolated from marine sponges of the genus Axinyssa, has demonstrated initial promise as an anticancer agent. This guide provides an in-depth comparison of this compound and the synthetic oxysterol Oxy210 with current therapeutic alternatives in oncology and inflammatory diseases. Specifically, we evaluate their performance against FDA-approved anti-amyloid antibodies for Alzheimer's disease, a condition with a significant neuroinflammatory component, and nonsteroidal anti-inflammatory drugs (NSAIDs), a cornerstone of anti-inflammatory therapy. Through a detailed examination of their mechanisms of action, supported by quantitative data and experimental protocols, this guide aims to provide a clear and objective resource for the scientific community to assess the therapeutic potential of these novel compounds.

Comparative Analysis of Therapeutic Agents

To provide a clear overview, the following tables summarize the key characteristics, efficacy data, and mechanisms of action of this compound, Oxy210, and their therapeutic alternatives.

Table 1: Profile of Investigational Oxysterols
CompoundClassSourceTherapeutic Area(s)Key Findings
This compound Steroidal CompoundMarine Sponge (Axinyssa)OncologyPossesses anticancer activity.[1] Further quantitative data on specific cancer cell lines is emerging.
Oxy210 Synthetic OxysterolLaboratory SynthesisAnti-inflammatory, Atherosclerosis, Non-alcoholic steatohepatitis (NASH)Reduces atherosclerotic lesion formation by over 50% in hyperlipidemic mice.[2][3][4] Significantly inhibits the expression of key inflammatory markers such as IL-1β, IL-6, and TNF-α.[2]
Table 2: Profile of Comparator Therapies
Compound/ClassClassMechanism of ActionTherapeutic Area(s)Key Efficacy Data
Lecanemab (Leqembi®) Humanized Monoclonal AntibodySelectively binds to and promotes the clearance of soluble amyloid-β (Aβ) protofibrils.Early Alzheimer's DiseaseStatistically significant slowing of cognitive and functional decline in clinical trials.
Donanemab (Kisunla™) Humanized Monoclonal AntibodyTargets deposited amyloid plaques for clearance via microglial-mediated phagocytosis.Early Alzheimer's DiseaseSignificantly slowed clinical progression at 76 weeks in clinical trials. 47% of participants showed no cognitive decline after one year in one study.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Celecoxib) Small MoleculeInhibit cyclooxygenase (COX) enzymes (COX-1 and/or COX-2), thereby blocking the production of prostaglandins (B1171923) which mediate inflammation, pain, and fever.Inflammation, Pain, FeverWidely established efficacy in reducing inflammation and pain across a variety of conditions.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are protocols for key experiments cited in the evaluation of these compounds.

Quantification of Atherosclerotic Lesions (Oil Red O Staining)

This protocol is used to visualize and quantify lipid-rich atherosclerotic plaques in the aorta.

Procedure:

  • Tissue Preparation: Euthanize the animal model (e.g., APOE*3-Leiden.CETP mice) and perfuse the vasculature with phosphate-buffered saline (PBS). Excise the heart and proximal aorta and embed in Optimal Cutting Temperature (OCT) compound.

  • Cryosectioning: Cut 10 µm-thick serial cryosections of the aortic root and mount them on slides.

  • Staining:

    • Air dry the slides for approximately 10 minutes.

    • Immerse the slides in a filtered Oil Red O solution for 18-30 minutes.

    • Rinse with 60% isopropanol (B130326) and then with distilled water.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Imaging and Analysis:

    • Acquire images of the stained aortic root sections using a light microscope.

    • Quantify the lesion area, typically as a percentage of the total aortic root area, using image analysis software.

Gene Expression Analysis of Inflammatory Markers (Quantitative RT-PCR)

This protocol is used to measure the expression levels of genes encoding inflammatory cytokines and other markers.

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene (e.g., IL6, TNF), and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling parameters typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

In Vitro Anticancer Activity Assay (Cell Viability)

This protocol is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent, such as resazurin, to each well.

    • Incubate for a period to allow viable cells to metabolize the reagent, resulting in a fluorescent product.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage relative to untreated control cells.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these therapeutic agents exert their effects is fundamental to their evaluation and further development.

This compound and Cancer

While the precise mechanism of this compound's anticancer activity is still under investigation, many steroidal compounds exert their effects through the modulation of signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Hypothesized Anticancer Mechanism of this compound This compound This compound SignalingPathways Key Oncogenic Signaling Pathways (e.g., Wnt, PI3K/Akt) This compound->SignalingPathways Modulation CellCycle Cell Cycle Progression SignalingPathways->CellCycle Inhibition Apoptosis Apoptosis SignalingPathways->Apoptosis Induction CancerCell Cancer Cell CellCycle->CancerCell Inhibition of Proliferation Apoptosis->CancerCell Induction of Cell Death Oxy210 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activation NFkB NF-κB Signaling TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulation Oxy210 Oxy210 Oxy210->NFkB Inhibition Mechanism of Anti-Amyloid Antibodies cluster_Lecanemab Lecanemab cluster_Donanemab Donanemab Lecanemab Lecanemab Protofibrils Soluble Aβ Protofibrils Lecanemab->Protofibrils Binds to Plaques Deposited Aβ Plaques Microglia Microglia Protofibrils->Microglia Clearance Plaques->Microglia Phagocytosis Donanemab Donanemab Donanemab->Plaques Binds to Clearance Clearance of Aβ Microglia->Clearance NSAID Mechanism of Action ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2 Selective Inhibition

References

Safety Operating Guide

Axinysterol: Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Axinysterol. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known properties of similar sterol compounds and established best practices for laboratory chemical safety. This guide is intended to supplement, not replace, institutional and regulatory guidelines.

This compound: Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₂₈H₄₂O₃PubChem
Molecular Weight 426.6 g/mol PubChem
Appearance Assumed to be a solid, powder form, typical for sterol compounds.General knowledge of sterols
Solubility Likely insoluble in water, but soluble in organic solvents such as ethanol, methanol, chloroform, and ethyl acetate.General knowledge of sterols
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents, excessive heat, and direct sunlight.General knowledge of sterols

Safety Operating Procedures

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the work area.

Handling and Storage
  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a chemical fume hood.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

This compound Disposal Procedures

Proper disposal of this compound and its contaminated waste is critical to ensure environmental protection and regulatory compliance.

Waste Characterization
Step-by-Step Disposal Plan
  • Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of waste accumulation.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure containers are kept closed except when adding waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • DO NOT dispose of this compound down the drain or in the regular trash.

Experimental Protocols

The following are representative experimental protocols for the characterization and biological activity assessment of a bioactive sterol like this compound. These should be adapted based on specific research objectives and available instrumentation.

Protocol for Characterization of this compound by HPLC-MS

Objective: To determine the purity and confirm the molecular weight of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (for mobile phase modification)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

  • C18 analytical column

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like methanol.

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis:

    • Analyze the chromatogram for peak purity.

    • Examine the mass spectrum of the major peak to confirm the expected molecular ion of this compound (e.g., [M+H]⁺ at m/z 427.3).

Protocol for In Vitro Assessment of NGF Agonist Activity

Objective: To determine if this compound can mimic the neurotrophic effects of Nerve Growth Factor (NGF) on a neuronal cell line (e.g., PC12).

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., RPMI-1640) with appropriate sera and antibiotics

  • Nerve Growth Factor (NGF) as a positive control

  • This compound stock solution (dissolved in a vehicle like DMSO)

  • Cell culture plates

  • Microscope for imaging

Methodology:

  • Cell Seeding:

    • Plate PC12 cells in collagen-coated multi-well plates at a suitable density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Remove the growth medium from the cells and replace it with the treatment media containing different concentrations of this compound, NGF (positive control), and a vehicle control (e.g., DMSO).

  • Incubation and Observation:

    • Incubate the cells for a defined period (e.g., 48-72 hours).

    • Observe the cells daily under a microscope for morphological changes, specifically looking for neurite outgrowth (a hallmark of neuronal differentiation).

  • Quantification of Neurite Outgrowth:

    • Capture images of multiple fields for each treatment condition.

    • Quantify the percentage of cells bearing neurites that are at least twice the length of the cell body.

  • Data Analysis:

    • Compare the neurite outgrowth in this compound-treated cells to the vehicle control and the NGF-treated positive control.

    • Plot a dose-response curve to determine the effective concentration of this compound.

Visualizations

This compound Disposal Workflow

A Start: this compound Waste Generation B Segregate Waste Streams A->B C Solid Waste (Powder, Contaminated PPE) B->C D Liquid Waste (Solutions) B->D E Sharps Waste (Needles, Syringes) B->E F Label Waste Containers ('Hazardous Waste', 'this compound') C->F D->F E->F G Store in Satellite Accumulation Area F->G H Arrange for Professional Disposal (Contact EHS) G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

Postulated this compound-Induced NGF Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (NGF Agonist) TrkA TrkA Receptor This compound->TrkA Binds and Activates PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Transcription Gene Transcription CREB->Transcription Survival Neuronal Survival & Growth Transcription->Survival

Caption: Postulated signaling cascade initiated by this compound.

Personal protective equipment for handling Axinysterol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Axinysterol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance to ensure the safe handling and disposal of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is mandatory to minimize exposure through inhalation, skin contact, or ingestion.[4][5] The following table summarizes the required PPE.

Protection Type Required PPE Specifications and Rationale
Respiratory Protection Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR).Essential for handling the powdered form to prevent inhalation of fine particles which could have potent biological effects. A full-face respirator also provides eye protection.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles. If a full-face respirator is not used, both goggles and a face shield are necessary.
Hand Protection Double gloving with chemical-resistant gloves (e.g., nitrile gloves).The inner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the sleeve. Change gloves immediately if contaminated.
Body Protection A disposable, chemical-resistant lab coat or coveralls.Should be worn over personal clothing and be properly fastened. Disposable garments are preferred to prevent cross-contamination.
Foot Protection Closed-toe, chemical-resistant shoes or shoe covers.To protect feet from spills and falling objects. Shoe covers should be used when there is a risk of significant contamination.

Experimental Protocol: Weighing and Solubilizing this compound Powder

This protocol outlines the steps for safely weighing and preparing a solution of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood or a glove box, is clean and uncluttered.

    • Verify that the fume hood/glove box is functioning correctly.

    • Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, vials, and the appropriate solvent.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of powder onto the weighing paper on the analytical balance.

    • Perform this step slowly and carefully to avoid creating airborne dust.

    • Once the desired weight is achieved, securely close the primary container of this compound.

  • Solubilization:

    • Carefully transfer the weighed powder into the designated vial.

    • Using a calibrated pipette, add the appropriate solvent to the vial.

    • Secure the cap on the vial and mix gently by inversion or vortexing until the solid is fully dissolved.

  • Post-Procedure:

    • Clean the spatula and work surface with an appropriate solvent and then with a decontaminating solution.

    • Dispose of all contaminated disposables (weighing paper, gloves, etc.) in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination (outer gloves, lab coat, inner gloves, face shield/goggles, respirator).

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plan

A clear plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.

Diagram: this compound Handling and Disposal Workflow

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (Handle Powder with Care) prep->weigh solubilize Solubilization (Prepare Solution) weigh->solubilize experiment Experimental Use solubilize->experiment collect_solid Collect Solid Waste (Gloves, Weighing Paper) experiment->collect_solid collect_liquid Collect Liquid Waste (Unused Solution, Rinsate) experiment->collect_liquid decontaminate Decontaminate (Glassware, Surfaces) experiment->decontaminate experiment->decontaminate dispose Dispose in Labeled Hazardous Waste Container collect_solid->dispose collect_liquid->dispose decontaminate->dispose exit dispose->exit Waste Pickup by EH&S lab Laboratory Operations lab->prep

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Procedures:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable lab coats, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent rinsates from cleaning glassware should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.

  • Decontamination: All non-disposable equipment and surfaces should be decontaminated. A recommended procedure is to rinse with the solvent used for solubilization, followed by a wash with a suitable laboratory detergent, and then a final rinse with deionized water.

  • Waste Pickup: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health & Safety (EH&S) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axinysterol
Reactant of Route 2
Axinysterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.